molecular formula C7H9F3O2 B2680703 (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol CAS No. 2228462-50-6

(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol

Número de catálogo: B2680703
Número CAS: 2228462-50-6
Peso molecular: 182.142
Clave InChI: KJPKFERYVCFXTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol is a useful research compound. Its molecular formula is C7H9F3O2 and its molecular weight is 182.142. The purity is usually 95%.
BenchChem offers high-quality (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[6-(trifluoromethyl)-2,5-dihydropyran-6-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)6(5-11)3-1-2-4-12-6/h1-2,11H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPKFERYVCFXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC1(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Identity

The compound (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol (CAS: 2228462-50-6) is an advanced, highly specialized fluorinated heterocyclic building block[1]. In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This molecule uniquely combines a conformationally restricted dihydropyran core with a trifluoromethyl (-CF₃) group and a versatile hydroxymethyl handle, making it an exceptional scaffold for bioisosteric replacement and late-stage functionalization.

Quantitative Chemical Identity
PropertyValue
IUPAC Name (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol
CAS Number 2228462-50-6
Molecular Formula C₇H₉F₃O₂
Molecular Weight 182.14 g/mol
Core Scaffold 3,6-dihydro-2H-pyran
Key Substituents -CF₃ (Trifluoromethyl), -CH₂OH (Hydroxymethyl)
H-Bond Donors / Acceptors 1 / 5 (including F atoms)

Structural Analysis & Physicochemical Causality

To effectively utilize this building block, researchers must understand the causality behind its structural features and how they dictate molecular behavior in biological systems.

  • Lipophilicity and Metabolic Stability: The introduction of a trifluoromethyl group significantly alters the lipophilicity ( logP ) of the molecule. Replacing aliphatic C-H bonds with a -CF₃ group is a field-proven strategy to block cytochrome P450-mediated oxidative metabolism at metabolic soft spots[2]. Furthermore, the strong electron-withdrawing nature of the -CF₃ group lowers the pKa​ of the adjacent hydroxymethyl group via inductive effects, subtly modulating its hydrogen-bonding capacity and improving membrane permeability[3].

  • Conformational Rigidity: The 3,6-dihydro-2H-pyran ring introduces a degree of conformational restriction compared to acyclic ethers. This rigidity reduces the entropic penalty upon target binding, often leading to enhanced binding affinity[4]. Additionally, the endocyclic double bond serves as a synthetic handle for highly stereoselective downstream functionalizations (e.g., epoxidation, dihydroxylation).

G A Metabolically Labile Heterocycle B Dihydropyran Scaffold (Conformational Restriction) A->B Scaffold Hopping C CF3 Addition (Blocks CYP450 Oxidation) B->C Fluorination D Hydroxymethyl Group (H-Bond Donor/Acceptor) B->D Functionalization E Optimized Lead Compound (Enhanced PK/PD Profile) C->E D->E

Logical flow of bioisosteric replacement utilizing the CF3-dihydropyran scaffold.

Synthetic Methodologies & Workflows

The de novo synthesis of CF₃-substituted dihydropyrans typically leverages hetero-Diels-Alder (HDA) cycloadditions or N-heterocyclic carbene (NHC)-catalyzed redox annulations. A standard approach involves reacting an α,β -unsaturated trifluoromethyl ketone with an electron-rich diene (such as Danishefsky's diene) to yield a dihydropyranone intermediate[5][6]. This intermediate is subsequently reduced to the corresponding alcohol (CAS: 2228462-50-6) using a strong hydride donor like lithium aluminum hydride ( LiAlH4​ ).

G A Trifluoromethyl Ketone C Hetero-Diels-Alder Cycloaddition A->C B Electron-Rich Diene B->C D Dihydropyranone Intermediate C->D E Reduction (LiAlH4) D->E F CAS: 2228462-50-6 Target Molecule E->F

Synthetic workflow for CAS 2228462-50-6 via hetero-Diels-Alder cycloaddition.

Experimental Protocols: Core Derivatization & Functionalization

To integrate this compound into a drug discovery pipeline, researchers must perform structural elaborations. The following protocols are designed as self-validating systems, ensuring high yield and stereocontrol by addressing the specific chemical environment of the molecule.

Protocol 1: Silyl Protection of the Primary Alcohol

Causality: Before functionalizing the endocyclic alkene, the primary hydroxyl group must be protected. If left unprotected, the free hydroxyl can direct oxidants (the Henbest effect) to the syn-face or undergo unwanted side reactions. We utilize tert-butyldimethylsilyl chloride (TBSCl) due to its stability under subsequent oxidative conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the electrophilic TBSCl.

  • Catalysis: Add 1.5 eq of imidazole. Causality: Imidazole acts as both a base to scavenge the HCl byproduct and a nucleophilic catalyst, forming a highly reactive N-silyl intermediate that accelerates the protection of the sterically hindered alcohol.

  • Addition: Cool the reaction mixture to 0 °C and dropwise add 1.2 eq of TBSCl dissolved in DCM.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Validate completion via TLC (Hexanes/EtOAc 8:2) ensuring the complete disappearance of the polar starting material.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: Diastereoselective Epoxidation of the Dihydropyran Ring

Causality: The bulky -CF₃ and -CH₂OTBS groups at the C2 position exert significant steric hindrance. When treated with meta-chloroperoxybenzoic acid (mCPBA), the peroxy acid is forced to approach the alkene from the less sterically hindered face (anti to the CF₃ group), resulting in high diastereoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve the TBS-protected dihydropyran intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Oxidation: Add 1.5 eq of purified mCPBA (77% w/w) in small portions. Causality: Portion-wise addition controls the exothermic nature of the O-O bond cleavage, preventing thermal degradation of the substrate.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Biphasic Quench (Critical Validation Step): Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Causality: This safely reduces any unreacted, potentially explosive peroxides.

  • Neutralization: Wash the organic layer sequentially with saturated aqueous NaHCO3​ . Causality: This neutralizes and removes the acidic meta-chlorobenzoic acid byproduct, preventing unwanted acid-catalyzed epoxide ring-opening.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and evaporate the solvent. Purify the resulting anti-epoxide via silica gel chromatography.

References

  • Title: Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Asymmetric Synthesis of Tri- and Tetrasubstituted Trifluoromethyl Dihydropyranones from α-Aroyloxyaldehydes via NHC Redox Catalysis Source: Organic Letters URL: [Link]

  • Title: Construction of CF3-Containing Tetrahydropyrano[3,2-b]indoles through DMAP-Catalyzed [4+1]/[3+3] Domino Sequential Annulation Source: Organic Letters URL: [Link]

  • Title: Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Potential applications of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Strategic Application of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol in Advanced Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of balancing molecular efficacy with metabolic stability. The compound (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol represents a highly specialized, trifunctional building block designed to address these exact challenges. By integrating a lipophilic trifluoromethyl (-CF₃) group, a versatile isolated alkene within a 3,6-dihydropyran ring, and a reactive hydroxymethyl handle, this scaffold serves as a premier starting point for synthesizing metabolically resistant glycomimetics, conformationally restricted peptidomimetics, and tunable solid-phase linkers.

This whitepaper deconstructs the chemical anatomy of this molecule, explores its core applications in drug development, and provides validated, step-by-step experimental protocols for its utilization.

Structural Anatomy & Mechanistic Rationale

To effectively deploy (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol in synthetic workflows, one must understand the causality behind its structural features. The molecule is not merely a collection of functional groups; it is a precisely tuned system.

  • The Quaternary Trifluoromethyl (-CF₃) Center: Positioned at C2, the -CF₃ group fundamentally alters the electronic and steric environment of the pyran ring. In medicinal chemistry, the incorporation of fluorine atoms has a profound impact on biological activity and metabolic resistance[1]. When acting as a carbohydrate mimetic, this quaternary center perfectly mimics the anomeric position of ketoses (such as sialic acid or fructose). However, the strong electron-withdrawing nature of the -CF₃ group destabilizes any potential oxocarbenium ion intermediate, rendering the molecule highly resistant to enzymatic cleavage by glycosidases[2].

  • The 3,6-Dihydro-2H-Pyran Core: Unlike 3,4-dihydro-2H-pyran derivatives, which feature an enol ether double bond highly susceptible to acid-catalyzed cleavage[3], the 3,6-dihydro-2H-pyran core contains an isolated alkene between C4 and C5[4]. This structural distinction is critical. It allows chemists to perform robust electrophilic additions (such as epoxidation, dihydroxylation, or aziridination) on the double bond without inadvertently opening or degrading the pyran ring under mildly acidic conditions.

  • The Hydroxymethyl Handle (-CH₂OH): This primary alcohol serves as the primary anchor point for structural elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group (tosylate/mesylate) for substitution, or used to tether the scaffold to solid polymeric supports for combinatorial synthesis.

Core Applications in Drug Development

Next-Generation Fluorinated Glycomimetics

Carbohydrate-protein interactions are central to viral infection, inflammation, and cancer metastasis. However, natural carbohydrates are poor drugs due to rapid metabolic degradation. Polyfluorinated carbohydrates and their mimetics are increasingly utilized to overcome these pharmacokinetic liabilities[2]. By utilizing (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, researchers can synthesize sialic acid mimetics where the vulnerable anomeric carboxylate is replaced or shielded by the -CF₃ group. The C4-C5 alkene is subsequently functionalized to mimic the hydroxyl/amino stereocenters of the natural sugar, yielding potent, orally bioavailable neuraminidase or siglec inhibitors.

Tunable Solid-Phase Linker Technologies

In solid-phase peptide and oligonucleotide synthesis, dihydropyran-functionalized resins (DHP resins) are widely used to protect alcohols as tetrahydropyranyl (THP) ethers. By immobilizing this -CF₃ substituted variant via its hydroxymethyl group, one creates a highly deactivated, "tunable" DHP resin. The electron-withdrawing -CF₃ group significantly slows down the acid-catalyzed cleavage of the resulting THP ethers, allowing for orthogonal deprotection strategies where standard acid-labile groups (like Boc or Trt) can be removed while the molecule remains anchored to the fluorinated resin.

Mechanistic Visualizations

The following diagrams illustrate the synthetic divergence of the scaffold and the biochemical rationale behind its utility in drug design.

G A Scaffold: CF3-Dihydropyran B mCPBA / DCM (Electrophilic Addition) A->B Alkene Functionalization D NaH / Resin (SN2 Displacement) A->D Hydroxyl Anchoring C Stereoselective Epoxide B->C E Immobilized CF3-Linker D->E

Caption: Synthetic divergence of the CF3-dihydropyran scaffold via alkene functionalization or hydroxyl anchoring.

G A Glycosidase Enzyme Active Site B Natural Ketose (Anomeric OH) A->B Binds C CF3-Dihydropyran (Quaternary CF3) A->C Binds D Rapid Cleavage (Oxocarbenium Formation) B->D Hydrolysis E Metabolic Stability (Steric/Electronic Block) C->E Inhibition

Caption: Pharmacological rationale demonstrating glycosidase resistance imparted by the quaternary CF3 center.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformations.

Protocol A: Stereoselective Epoxidation of the C4-C5 Alkene

Objective: To convert the isolated alkene into an epoxide, setting the stage for regioselective ring-opening to generate trans-diaxial functionalized glycomimetics.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Oxidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 eq) in small portions.

    • Causality: The low temperature prevents thermal degradation of the epoxide and enhances the facial selectivity of the electrophilic oxygen transfer. The bulky -CF₃ group directs the mCPBA to approach from the less sterically hindered face of the alkene.

  • Reaction Monitoring: Stir the mixture, allowing it to slowly warm to room temperature over 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-inactive starting material (visualized via KMnO₄ stain) indicates completion.

  • Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxides.

    • Self-Validation Check: Wash the organic layer with saturated aqueous NaHCO₃ (3x). This is critical to neutralize the m-chlorobenzoic acid byproduct; failure to remove this acid will lead to premature, uncontrolled epoxide ring-opening.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the highly functionalized trifluoromethyl-epoxypyran.

Protocol B: Solid-Phase Immobilization via Etherification

Objective: To anchor the scaffold to a Merrifield resin, generating a deactivated, tunable DHP-linker for solid-phase synthesis.

  • Resin Swelling: Suspend Merrifield resin (chloromethyl polystyrene, 1.0 eq based on loading capacity) in anhydrous N,N-dimethylformamide (DMF) and agitate gently for 30 minutes to swell the polymer matrix.

  • Deprotonation: In a separate dry flask, dissolve (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol (3.0 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.8 eq) at 0 °C. Stir for 30 minutes until H₂ gas evolution ceases.

    • Causality: A slight excess of the alcohol relative to the base ensures that no unreacted NaH is transferred to the resin, which could cause unwanted side reactions or resin degradation.

  • Coupling: Transfer the alkoxide solution to the swollen resin. Heat the suspension to 60 °C and agitate for 24 hours. The primary alkoxide undergoes a clean Sₙ2 displacement of the benzylic chlorides on the resin.

  • Washing & Validation: Filter the resin and wash sequentially with DMF, Methanol, DCM, and Ether (3x each) to remove all unreacted starting materials. Dry the resin under vacuum.

    • Self-Validation Check: Perform an FTIR analysis on a few resin beads. The disappearance of the strong C-Cl stretch (~1260 cm⁻¹) and the appearance of an ether C-O-C stretch (~1100 cm⁻¹) confirms successful immobilization.

Quantitative Data Presentation

The integration of the -CF₃ group fundamentally shifts the physicochemical profile of the dihydropyran scaffold. The table below summarizes the comparative advantages of the fluorinated building block against its non-fluorinated analog.

Physicochemical Property3,4-Dihydro-2H-pyran-2-methanol[3](2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol
Alkene Position C5-C6 (Enol Ether)C4-C5 (Isolated Alkene)
Estimated LogP ~0.5~1.8 (Enhanced Lipophilicity)
Acidic Stability Low (Rapidly forms oxocarbenium)High (CF₃ destabilizes oxocarbenium)
Enzymatic Resistance Poor (Susceptible to glycosidases)Excellent (Steric/Electronic shielding)
Primary Application Standard protecting group (THP)Advanced glycomimetics, Tunable Linkers

References

  • The stereoselective formation of highly substituted CF3-dihydropyrans as versatile building blocks. Chemical Communications (RSC Publishing).
  • The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews (ACS Publications).
  • 3,4-dihydro-2H-pyran-2-methanol | C6H10O2. PubChem (NIH).
  • 3,6-Dihydro-2H-pyran | C5H8O. PubChem (NIH).

Sources

The Biological Activity of Trifluoromethylated Pyran Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds remains one of the most effective strategies in modern drug design. Among these, trifluoromethylated pyran derivatives (CF3-pyrans) have emerged as a privileged class of pharmacophores. The pyran ring—ubiquitous in natural products and synthetic drugs—provides a versatile three-dimensional framework, while the strategic addition of a trifluoromethyl ( CF3​ ) group fundamentally alters the molecule's physicochemical and pharmacokinetic profile. This whitepaper provides an in-depth technical analysis of the biological activities of CF3-pyrans, exploring the mechanistic rationale behind their design, their observed efficacy in oncology and infectious diseases, and the rigorous experimental workflows required for their preclinical validation.

Mechanistic Rationale: The Fluorine Effect in Pyran Scaffolds

As a Senior Application Scientist, I approach scaffold optimization not just as a synthetic exercise, but as an exercise in controlling biological fate. The decision to append a CF3​ group to a pyran ring is driven by three distinct causal mechanisms:

  • Metabolic Stability & CYP450 Evasion: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). Cytochrome P450 enzymes frequently metabolize drug candidates via oxidative cleavage at electron-rich sites. By substituting vulnerable hydrogen atoms with a CF3​ group, we create a steric and electronic shield. For instance, while traditional trifluoromethyl ketones (TFMKs) are rapidly reduced to inactive alcohols in vivo, embedding the CF3​ moiety within or adjacent to a stable pyran ring preserves the structural integrity of the pharmacophore, significantly extending its biological half-life 1.

  • Lipophilicity and Membrane Permeability: The CF3​ group is highly lipophilic. Its addition increases the overall logP of the pyran derivative, enhancing passive diffusion across the phospholipid bilayer. This is particularly critical for intracellular targets like histone deacetylases (HDACs) or bacterial DNA gyrase.

  • Target Binding Affinity: The high electronegativity of the CF3​ group alters the pKa​ of adjacent functional groups and induces orthogonal dipolar interactions with the target protein's binding pocket, often leading to a lower IC50​ or MIC .

Rationale CF3 Trifluoromethyl (CF3) Substitution Lipophilicity Increased Lipophilicity (Enhanced Membrane Permeability) CF3->Lipophilicity Metabolism Metabolic Stability (Steric Shielding of CYP Sites) CF3->Metabolism Binding Target Binding Affinity (Orthogonal Dipolar Interactions) CF3->Binding Efficacy Potentiated In Vivo Efficacy & Extended Half-Life Lipophilicity->Efficacy Metabolism->Efficacy Binding->Efficacy

Logical relationship mapping the impact of CF3 substitution on pyran pharmacokinetics.

Spectrum of Biological Activity

Recent high-throughput screening campaigns have highlighted the broad-spectrum applicability of CF3-pyrans, particularly in oncology and infectious disease.

Anticancer Efficacy

Fused pyran derivatives have demonstrated potent anti-proliferative effects across multiple human cancer cell lines. Structural modifications involving imidazole-containing fused pyrans have yielded compounds with remarkable anti-breast cancer activity. For example, specific CF3​ -substituted derivatives have exhibited IC50​ values as low as against MCF7 cell lines, inducing DNA double-strand breaks and apoptosis while remaining non-toxic to normal human diploid fibroblasts (MCR5) 2. Furthermore, 6-aryl-4-trifluoromethyl-2H-pyran-2-ones have shown potent cytotoxicity against HeLa cervical cancer cells ( ) by arresting the cell cycle at the G2/M phase and disrupting the actin cytoskeleton 3.

Antimicrobial & Antitubercular Activity

The lipophilic nature of the CF3​ group makes these derivatives highly effective at penetrating the complex, lipid-rich cell wall of mycobacteria. Studies on 2-amino-4H-pyran-3-carbonitrile derivatives bearing CF3​ groups revealed potent antitubercular activity against Mycobacterium tuberculosis H37Rv. The most active compounds achieved Minimum Inhibitory Concentrations (MIC) of , outperforming standard first-line therapeutics like pyrazinamide 4.

Quantitative Efficacy Summary
Compound ClassSpecific Derivative / IdentifierPrimary Target / Cell LineObserved ActivityRef.
Fused Pyran Imidazole-containing pyran (8b)MCF7 (Breast Cancer) 2
2H-Pyran-2-one 6-aryl-4-trifluoromethyl pyran (5o)HeLa (Cervical Cancer) 3
4H-Pyran 2-amino-4H-pyran-3-carbonitrile (40)M. tuberculosis H37Rv [[4]]()
Trifluoropyruvamide p-methoxyphenylthiazole pyran (84)HDAC (HCT116 cells) 1

Experimental Workflows: Screening & Validation Protocols

To ensure scientific integrity, any protocol evaluating highly lipophilic fluorinated compounds must be a self-validating system . False positives are common due to compound aggregation or assay interference. The following workflow establishes a rigorous pipeline for evaluating novel CF3-pyrans.

Workflow Synthesis 1. Synthesis & Validation (Purity >95%, Solubility Check) InVitro 2. Phenotypic Screening (MTT / CellTiter-Glo Assays) Synthesis->InVitro Selectivity 3. Selectivity Profiling (Therapeutic Index Calculation) InVitro->Selectivity Mechanism 4. Target Engagement (Enzyme Inhibition / Docking) Selectivity->Mechanism InVivo 5. Preclinical Models (PK/PD & Xenograft Efficacy) Mechanism->InVivo

Step-by-step experimental workflow for the biological evaluation of novel CF3-pyran derivatives.

Step-by-Step Methodology

Phase 1: Compound Formulation & Quality Control Causality: The CF3​ group drastically increases lipophilicity. Poor aqueous solubility in assay media can lead to compound aggregation, causing false negatives (due to lack of bioavailability) or false positives (due to non-specific membrane disruption).

  • Dissolve the synthesized CF3-pyran in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Perform Dynamic Light Scattering (DLS) upon dilution into the aqueous assay buffer. If aggregates >100 nm form, optimize the formulation with surfactants (e.g., 0.01% Tween-20).

  • Ensure the final DMSO concentration in the biological assay never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Phase 2: Self-Validating Phenotypic Screening Causality: Relying solely on a single viability assay (like MTT) is dangerous. Highly fluorinated compounds can sometimes directly uncouple mitochondrial oxidative phosphorylation, artificially lowering MTT readouts without causing actual cell death.

  • Plate target cancer cells (e.g., MCF7) at 5×103 cells/well in a 96-well plate and incubate overnight.

  • Treat cells with serial dilutions of the CF3-pyran ( to ). Include a vehicle control ( 0.1% DMSO) and a positive control (e.g., Cisplatin or Foretinib).

  • Primary Assay: Perform standard MTT assay at 48 hours to assess mitochondrial reductase activity.

  • Orthogonal Validation: Run a parallel assay using an ATP-quantitation method (e.g., CellTiter-Glo) or an LDH-release assay. Concordance between MTT and ATP depletion confirms true cytotoxic/anti-proliferative efficacy rather than metabolic interference.

Phase 3: Target Engagement & Mechanism of Action Causality: Phenotypic cell death must be linked to a specific molecular mechanism to guide subsequent Structure-Activity Relationship (SAR) optimization.

  • If the compound is hypothesized to be an HDAC inhibitor (common for pyran derivatives), perform a fluorogenic HDAC activity assay on cell lysates post-treatment.

  • Confirm intracellular target engagement by quantifying the accumulation of downstream markers (e.g., acetylated histones H3K9ac) via Western blot.

  • Conduct flow cytometry (Propidium Iodide/Annexin V staining) to verify whether the mechanism of death is apoptotic (programmed) or necrotic (non-specific toxicity).

References

  • Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations. National Institutes of Health (NIH) / PMC.2

  • Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. National Institutes of Health (NIH) / PMC. 4

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. National Institutes of Health (NIH) / PMC. 1

  • Efficient synthesis of 6-aryl-4-trifluoromethyl/ethoxycarbonyl-2H-pyran-2-ones through self-condensation of penta-2,4-dienenitriles. ResearchGate. 3

Sources

The Role of the Trifluoromethyl Group in Pyran-Based Scaffolds: Conformational Dynamics, Metabolic Stability, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyran ring—encompassing tetrahydropyrans, dihydropyrans, and pyranones—is a privileged structural motif in drug discovery. However, native pyran scaffolds often suffer from rapid oxidative metabolism and poor physicochemical properties when integrated into complex lead molecules. The strategic incorporation of a trifluoromethyl (-CF3) group into these heterocycles fundamentally alters their pharmacological trajectory. This technical guide explores the causality behind the physicochemical enhancements, conformational shifts, and modern synthetic methodologies associated with CF3-substituted pyrans.

Pharmacological Rationale: Modulating PK/PD Profiles

The decision to append a -CF3 group is rarely arbitrary; it is a calculated structural intervention designed by medicinal chemists to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

Metabolic Shielding and Lipophilicity

The -CF3 moiety is characterized by its intense electronegativity and substantial lipophilicity. When positioned on a pyran ring, it exerts a strong inductive electron-withdrawing effect (-I), which deactivates adjacent C-H bonds toward cytochrome P450-mediated hydroxylation. Consequently, the metabolic clearance (CL_int) of the molecule is significantly reduced. Furthermore, the low polarizability of the carbon-fluorine bonds increases the overall lipophilicity (LogD) of the scaffold, enhancing membrane permeability without introducing the toxicity risks associated with highly lipophilic hydrocarbon chains.

Crystal Packing Disruption

A persistent challenge in medicinal chemistry is the "brick dust" phenomenon, where planar, highly aromatic molecules exhibit extreme insolubility due to tightly packed crystal lattices. The introduction of a CF3-pyran system introduces critical three-dimensional sp3 character and steric bulk.

A definitive example is documented in the1[1], a potent RAF inhibitor targeting RAS mutant cancers. During the optimization campaign, researchers replaced a planar N-methylpyridone with a tetrahydropyranyl oxy-pyridine derivative bearing a -CF3 group. The causality here is structural: the bulky, non-planar CF3-pyran motif disrupted the intermolecular stacking forces of the crystal lattice, drastically lowering the melting point and improving aqueous solubility. This modification was instrumental in achieving in vivo efficacy in xenograft models[1].

G A Pyran Scaffold B -CF3 Group Addition A->B C Steric Bulk & sp3 Character B->C D High Electronegativity B->D E Crystal Packing Disruption (Increased Solubility) C->E F Metabolic Shielding (Decreased Clearance) D->F

Figure 1: Mechanistic pathways of physicochemical modulation via CF3 integration.

Conformational Dynamics in Tetrahydropyrans

Understanding the 3D conformation of CF3-pyrans is critical for rational drug design, as the spatial orientation dictates target binding affinity.

Steric Bulk and the Equatorial Imperative

The -CF3 group possesses a significant conformational A-value (approximately 2.1–2.5 kcal/mol). In a tetrahydropyran chair conformation, placing a -CF3 group in an axial position generates severe 1,3-diaxial interactions with the axial protons (or lone pairs of the oxygen atom). Consequently, the molecule is thermodynamically driven to adopt a conformation where the -CF3 group is strictly equatorial. This predictable vector projection allows computational chemists to reliably position the pyran ring within a target protein's binding pocket.

Electronic and Anomeric Effects

When the -CF3 group is located at the C2 position (adjacent to the oxygen), its powerful electron-withdrawing nature competes with the standard anomeric effect. It reduces the electron density on the pyran oxygen, thereby decreasing its basicity and altering its capacity to act as a hydrogen-bond acceptor.

Validated Synthetic Methodologies

Synthesizing CF3-substituted pyrans requires specialized protocols to manage the unique electronic properties of fluorinated precursors. Below are two self-validating workflows for constructing these architectures.

Zirconium-Catalyzed Annulation for 6-(CF3)-2H-pyran-2-ones

This method utilizes a direct C-C bond cleavage strategy to construct biologically important 6-(trifluoromethyl)-2H-pyran-2-one products, which serve as excellent dienes for downstream Diels-Alder functionalizations2[2].

Step-by-Step Protocol:

  • Reagent Assembly: In a flame-dried Schlenk flask under an argon atmosphere, combine the alkynone (1.0 equiv) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equiv) in anhydrous toluene (0.2 M). Causality & Validation: Anhydrous conditions are critical as moisture will hydrolyze the Zr catalyst. The solution must remain completely clear prior to catalyst addition.

  • Catalyst Activation: Add ZrCl4 (10 mol%) to the mixture at room temperature. Causality & Validation: The ZrCl4 acts as a Lewis acid to activate the dicarbonyl compound. A distinct color shift (typically to a pale yellow) serves as an internal visual validation that the active Zr-enolate complex has formed.

  • Annulation & Cleavage: Heat the reaction mixture to 100 °C for 12 hours. Causality & Validation: The elevated temperature drives the thermodynamically demanding C-C bond cleavage. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the alkynone and the emergence of a highly UV-active, lower-Rf spot confirms pyran-2-one ring closure.

  • Isolation: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via silica gel chromatography. Causality & Validation: Analyze the purified product via 19F NMR. A sharp, uncoupled singlet around -70 to -75 ppm confirms the structural integrity of the -CF3 group on the newly formed pyran ring[2].

G SM Alkynone + CF3-Oxobutanoate Cat ZrCl4 Catalyst (10 mol%) SM->Cat Int Zr-Enolate Intermediate Cat->Int Heat 100 °C, 12h (C-C Cleavage) Int->Heat Prod 6-(CF3)-2H-pyran-2-one (70-90% Yield) Heat->Prod

Figure 2: Zirconium-catalyzed workflow for the synthesis of 6-(trifluoromethyl)-2H-pyran-2-ones.

Organocatalytic Asymmetric Synthesis of CF3-Pyrans

Constructing pyrans with adjacent F- and CF3-tetrasubstituted centers is a formidable challenge, recently solved via organocatalytic asymmetric approaches3[3].

Step-by-Step Protocol:

  • Enamine Formation: Dissolve the fluorinated precursor and the corresponding enone in anhydrous dichloromethane. Add a chiral secondary amine catalyst (e.g., a prolinol ether derivative, 20 mol%). Causality & Validation: The chiral amine condenses with the carbonyl to form a sterically shielded enamine. An immediate deepening of the solution's color indicates successful enamine/iminium ion formation.

  • Asymmetric Cyclization: Stir the mixture at -20 °C. Causality & Validation: Low temperatures are mandatory to suppress the racemic background reaction. Extract a 50 µL aliquot at 4 hours for chiral HPLC analysis; a reading of >90% ee validates that the stereocontrol is functioning. If lower, the temperature must be decreased.

  • Trifluoroacetylation & Ring Closure: Introduce the trifluoroacetylating agent to trap the intermediate enolate, driving the cyclization to completion. Causality & Validation: Run a 19F NMR on the crude mixture. The presence of two distinct fluorine environments (one multiplet for the -F, one singlet/doublet for the -CF3) confirms the formation of the adjacent tetrasubstituted centers[3].

  • Final Verification: Purify via column chromatography. Causality & Validation: Single-crystal X-ray diffraction (XRD) serves as the ultimate self-validation step, confirming the >20:1 diastereomeric ratio (dr) and absolute stereochemical configuration.

Quantitative Data Analysis

The integration of a CF3 group systematically alters both the synthetic and pharmacological metrics of the pyran scaffold. Table 1 summarizes these quantitative shifts based on generalized medicinal chemistry principles and recent literature.

Table 1: Comparative Analysis of Standard vs. CF3-Substituted Pyran Scaffolds

ParameterStandard Pyran ScaffoldCF3-Pyran ScaffoldMechanistic Causality
Aqueous Solubility Low (<10 µM)High (>100 µM)Disruption of planar crystal packing via sp3-hybridized ring and CF3 steric bulk.
Metabolic Clearance High (Rapid oxidation)Low (Extended half-life)CF3 electronegativity shields adjacent C-H bonds from CYP450 oxidation.
Lipophilicity (LogD) ~2.0 - 2.5~3.5 - 4.0Fluorine's low polarizability increases overall molecular lipophilicity.
Synthetic Yield (Annulation) 85 - 95%70 - 90%Steric hindrance of the CF3 group slightly reduces cyclization kinetics.
Stereoselectivity (dr) ~10:1>20:1The massive A-value of CF3 locks the transition state, enhancing diastereocontrol.

References

  • Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers.Journal of Medicinal Chemistry.
  • Organocatalytic Asymmetric Synthesis of Pyran Derivatives with Adjacent F- and CF3-Tetrasubstituted Centers.Organic Letters.
  • Zirconium-Catalyzed Synthesis of 6-(Trifluoromethyl)-2H-pyran-2-ones via C–C Bond Cleavage.The Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Synthetic Integration of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates [1]. (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol (CAS: 2228462-50-6) is a highly specialized building block that introduces a trifluoromethylated dihydropyran scaffold into complex molecular architectures. This application note provides authoritative, field-proven protocols for the synthetic diversification of this compound, detailing the mechanistic causality behind reagent selection and providing self-validating analytical checkpoints to ensure experimental success.

Physicochemical Profiling & Mechanistic Rationale

Before deploying this building block in a synthetic workflow, it is critical to understand how its structural features dictate its chemical behavior. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group adjacent to the primary alcohol fundamentally alters the molecule's reactivity [2].

Quantitative Data Summaries

Table 1: Physicochemical Profile [4]

Property Value Scientific Implication
CAS Number 2228462-50-6 Unique registry identifier for procurement.
Molecular Formula C₇H₉F₃O₂ Indicates high fluorine content relative to carbon mass.
Molecular Weight 182.14 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.

| Key Moieties | CF₃, 1° Alcohol, Alkene | Orthogonal reactive sites for selective derivatization. |

The "Metabolic Shield" Effect

The primary rationale for utilizing this specific scaffold is to overcome metabolic liabilities. Cytochrome P450 (CYP) enzymes frequently target the α-carbons of oxygen-containing heterocycles for oxidative degradation [1]. By installing a CF₃ group at the C2 position of the pyran ring, this metabolic "soft spot" is effectively blocked. The carbon-fluorine bond possesses a remarkably high bond dissociation energy (485.3 kJ/mol compared to 414.2 kJ/mol for C-H), rendering the adjacent sites highly resistant to enzymatic cleavage [1, 3]. Furthermore, the steric bulk and stereoelectronic effects of the CF₃ group lock the pyran ring into specific conformations, which can enhance binding affinity to target proteins [3].

Mandatory Visualization: Synthetic Diversification Workflow

G A (2-(Trifluoromethyl)-3,6-dihydro -2H-pyran-2-yl)methanol B NaH, DMF, 0°C R-X (Alkyl Halide) A->B Etherification D Dess-Martin Periodinane DCM, 0°C to RT A->D Oxidation C Trifluoromethylated Ether (High Lipophilicity) B->C E Pyran-2-carbaldehyde (Reactive Intermediate) D->E F 1° or 2° Amine NaBH(OAc)3, DCE E->F Reductive Amination G Trifluoromethylated Amine (Metabolically Stable) F->G

Workflow for the synthetic diversification of the fluorinated dihydropyran scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. The stoichiometric choices are deliberately calibrated to account for the unique stereoelectronic environment created by the geminal CF₃ group.

Table 2: Stoichiometric Matrix for Core Workflows

Reagent Role Equivalents Rationale for Quantity
Substrate Starting Material 1.0 eq Baseline for all molar calculations.
NaH (60%) Base (Protocol A) 1.5 eq Excess ensures complete deprotonation of the inductively deactivated alcohol.
Alkyl Halide Electrophile 1.2 eq Slight excess drives the sterically hindered Sₙ2 reaction to completion.

| DMP | Oxidant (Protocol B) | 1.3 eq | Overcomes ambient moisture and ensures full conversion without over-oxidation. |

Protocol A: Base-Mediated Etherification (O-Alkylation)

Objective: To link the fluorinated pyran scaffold to a larger hydrophobic core via a stable ether linkage.

Mechanistic Causality: The primary alcohol is located on a quaternary carbon that bears a bulky, electron-withdrawing trifluoromethyl group. This environment significantly reduces the nucleophilicity of the oxygen. Therefore, a strong, non-nucleophilic base (Sodium Hydride) is required to quantitatively generate the alkoxide. N,N-Dimethylformamide (DMF) is selected as the solvent because its highly polar, aprotic nature solvates the sodium cation, leaving a "naked," highly reactive alkoxide to attack the alkyl halide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.5 eq). Wash the NaH with anhydrous hexanes (2 × 5 mL) to remove the mineral oil, decanting the solvent carefully via syringe.

  • Solvation: Suspend the washed NaH in anhydrous DMF (0.2 M relative to the substrate) and cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF.

  • Self-Validation (Analytical Checkpoint): Analyze the crude product via ¹⁹F NMR. The CF₃ group should appear as a sharp singlet (typically between -75.0 and -80.0 ppm). In ¹H NMR, the disappearance of the hydroxyl proton and the downfield shift of the -CH₂-O- protons confirm successful etherification.

Protocol B: Chemoselective Oxidation to Aldehyde

Objective: To convert the hydroxymethyl group to an aldehyde for subsequent reductive amination, avoiding alkene cleavage.

Mechanistic Causality: The dihydropyran ring contains an endocyclic double bond. Utilizing harsh oxidants (such as Jones reagent or KMnO₄) will inevitably lead to alkene cleavage or epoxidation. Dess-Martin Periodinane (DMP) is chosen because it is a mild, highly chemoselective oxidant that converts primary alcohols to aldehydes under neutral conditions, perfectly preserving the sensitive 3,6-dihydro-2H-pyran core.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the solution to 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (1.3 eq) in a single portion. Stir the heterogeneous mixture at 0 °C for 15 minutes, then remove the ice bath and stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The aldehyde product will elute significantly faster (higher Rf) than the highly polar starting alcohol.

  • Quenching: Once complete, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer becomes clear (this reduces unreacted DMP and byproducts to water-soluble compounds).

  • Isolation: Separate the layers and extract the aqueous phase with DCM (2 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure carefully (the resulting aldehyde may be volatile).

  • Self-Validation (Analytical Checkpoint): Analyze immediately via ¹H NMR. The appearance of a distinct aldehyde proton signal (~9.5–10.0 ppm) and the preservation of the alkene multiplet (~5.8–6.0 ppm) validate the chemoselectivity of the transformation.

References

  • Source: National Institutes of Health (NIH)
  • Source: Taylor & Francis Online (Tandfonline)
  • Source: National Institutes of Health (NIH)
  • 2228462-50-6 (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)

Application Note: Enantiodivergent Asymmetric Synthesis of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF 3​ ) group into saturated and partially saturated oxygen heterocycles is a highly sought-after strategy in modern drug discovery. The –CF 3​ motif dramatically enhances lipophilicity, metabolic stability, and target binding affinity. However, constructing a tetrahydropyran or dihydropyran ring bearing a –CF 3​ group at a quaternary stereocenter poses a significant synthetic challenge.

This application note details a state-of-the-art, two-step methodology to synthesize both enantiomers of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol from simple, commercially available starting materials. The workflow leverages a groundbreaking enantiodivergent Oxa-Diels–Alder (ODA) reaction[1], followed by a chemoselective ester reduction.

Scientific Rationale & Mechanistic Insights

The Oxa-Diels-Alder (ODA) Challenge

The synthesis of the dihydropyran core typically relies on the Oxa-Diels-Alder reaction between an activated carbonyl compound and a diene. When utilizing simple, unactivated dienes (such as 1,3-butadiene) and ethyl trifluoropyruvate, the reaction is notoriously sluggish and prone to racemic background pathways. To overcome this, highly specific LUMO-lowering catalysis is required[1].

Enantiodivergence via Countercation Swap

Recent advancements by Yang et al. demonstrate that a single chiral binaphthyl framework can access both enantiomers of the dihydropyran intermediate simply by swapping the catalyst's countercation[1].

  • Hydrogen-Bonding Pathway: Using a chiral phosphoric acid (CPA, H + ), the reaction proceeds via classical hydrogen-bonding LUMO activation, yielding the (R)-enantiomer[1].

  • Cation- π Pathway: Converting the CPA to its sodium salt (chiral sodium phosphate, Na + ) fundamentally alters the transition state. The sodium cation engages in critical cation- π interactions that distort the C2-symmetric binaphthyl backbone, effectively overriding the inherent chiral induction of the framework and yielding the (S)-enantiomer[2].

Chemoselective Reduction

To achieve the final target, the intermediate ester (ethyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate) must be reduced to the corresponding primary alcohol. Diisobutylaluminum hydride (DIBAL-H) at strictly controlled cryogenic temperatures (–78 °C) is utilized.

  • Causality: DIBAL-H acts as an electrophilic reducing agent. At –78 °C, it forms a highly stable tetrahedral intermediate with the ester carbonyl. This prevents premature collapse to an aldehyde (which could undergo side reactions) and strictly avoids the hydroalumination of the unactivated endocyclic 3,6-dihydro C=C double bond.

Enantiodivergent Synthetic Workflow

Pathway Substrates Substrates: Ethyl Trifluoropyruvate + 1,3-Butadiene CatH Catalyst A: Chiral Phosphoric Acid (H+) Mechanism: H-Bonding LUMO Activation Substrates->CatH -40 °C, PhCl CatNa Catalyst B: Chiral Sodium Phosphate (Na+) Mechanism: Cation-π Interaction Substrates->CatNa -40 °C, PhCl EsterR Intermediate: (R)-Ethyl 2-(CF3)-3,6-dihydro- 2H-pyran-2-carboxylate CatH->EsterR Enantioselective Oxa-Diels-Alder EsterS Intermediate: (S)-Ethyl 2-(CF3)-3,6-dihydro- 2H-pyran-2-carboxylate CatNa->EsterS Enantioselective Oxa-Diels-Alder RedR Chemoselective Reduction (DIBAL-H, -78 °C) EsterR->RedR RedS Chemoselective Reduction (DIBAL-H, -78 °C) EsterS->RedS ProdR Target Product: (R)-(2-(CF3)-3,6-dihydro- 2H-pyran-2-yl)methanol RedR->ProdR ProdS Target Product: (S)-(2-(CF3)-3,6-dihydro- 2H-pyran-2-yl)methanol RedS->ProdS

Fig 1: Enantiodivergent workflow for the asymmetric synthesis of CF3-dihydropyranol.

Quantitative Data Summary

The following table summarizes the scale-up validation (4 mmol scale) of the enantiodivergent ODA reaction, demonstrating the profound impact of the countercation on stereochemical outcomes[3].

Catalyst SystemCountercationDominant InteractionAbsolute Configuration (Intermediate)Yield (%)Enantiomeric Excess (ee %)
Chiral Phosphoric AcidH + Hydrogen Bonding(R)7295
Chiral Sodium PhosphateNa + Cation- π Interaction(S)7897

Experimental Protocols (Self-Validating System)

Step 1: Asymmetric Oxa-Diels-Alder (ODA) Reaction

This protocol describes the synthesis of the intermediate ester. The choice of catalyst dictates the final enantiomer[3].

Reagents & Materials:

  • Ethyl trifluoropyruvate (1.0 equiv, 4.0 mmol)

  • 1,3-Butadiene (2.0 equiv, 8.0 mmol, typically utilized as a solution in toluene or condensed directly)

  • Catalyst: Chiral Phosphoric Acid (for R) OR Chiral Sodium Phosphate (for S) (5 mol%)

  • Solvent: Anhydrous Chlorobenzene (PhCl) (0.1 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Catalyst Loading: Add the selected chiral catalyst (5 mol%) to the flask, followed by anhydrous chlorobenzene to achieve a 0.1 M concentration.

    • Causality: Chlorobenzene is selected because its moderate dielectric constant solubilizes the catalyst without disrupting the delicate hydrogen-bonding or cation- π transition states. Highly polar solvents (e.g., DMF) would outcompete the substrate for catalyst binding, leading to racemic mixtures[3].

  • Cooling: Lower the reaction temperature to –40 °C using a dry ice/acetonitrile bath.

    • Causality: Kinetically freezing the reaction at –40 °C suppresses the uncatalyzed, racemic thermal background ODA reaction, ensuring the chiral catalyst solely dictates stereocontrol[3].

  • Addition: Add ethyl trifluoropyruvate dropwise. Stir for 5 minutes. Slowly introduce 1,3-butadiene.

  • Monitoring: Stir the mixture at –40 °C for 12–24 hours. Monitor completion via TLC (10% EtOAc in Hexanes). The product is UV-inactive but stains strongly with KMnO 4​ due to the dihydropyran double bond.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient 2% to 5% EtOAc/Hexanes) to yield the pure ethyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate.

Step 2: Chemoselective Ester Reduction

This protocol reduces the ester to the target primary alcohol while preserving the dihydropyran ring.

Reagents & Materials:

  • Ethyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate (1.0 equiv, 3.0 mmol)

  • DIBAL-H (1.0 M in toluene, 2.5 equiv, 7.5 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • Quenching Agent: Saturated aqueous Rochelle's salt (Potassium sodium tartrate)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under argon, dissolve the dihydropyran ester in anhydrous THF.

  • Cryogenic Cooling: Cool the solution to strictly –78 °C using a dry ice/acetone bath.

  • Reduction: Add the DIBAL-H solution dropwise via syringe pump over 15 minutes down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture.

    • Causality: Using 2.5 equivalents ensures complete reduction past the aldehyde stage to the alcohol. Maintaining –78 °C is critical to prevent the hydroalumination of the cyclic alkene.

  • Monitoring: Stir at –78 °C for 2 hours. Validate complete consumption of the ester via TLC (20% EtOAc/Hexanes; product alcohol will have a significantly lower R f​ than the starting ester).

  • Fieser-Style Quench: Once complete, carefully add 1 mL of ethyl acetate to quench unreacted DIBAL-H, followed by 5 mL of saturated aqueous Rochelle's salt.

  • Emulsion Breakdown: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1–2 hours.

    • Causality: Aluminum salts form thick, unfilterable gel emulsions in water. Rochelle's salt chelates the aluminum, breaking the emulsion and yielding two distinct, easily separable clear layers, preventing the entrapment of the water-soluble product.

  • Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether (3x). Wash the combined organics with brine, dry over MgSO 4​ , and concentrate.

  • Final Purification: Purify via flash chromatography (silica gel, 15-25% EtOAc/Hexanes) to isolate the pure (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol.

References

  • Yang, C., Hu, S., Li, T., Zhang, L., & Luo, S. (2024). Chiral Phosphate-Catalyzed Enantiodivergent Oxa-Diels–Alder Reaction of Trifluoropyruvate and Simple Dienes. ACS Catalysis, 14(18), 14195-14205. URL:[Link]

Sources

(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol as a building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven tactic to enhance metabolic stability, modulate pKa, and improve membrane permeability. (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol represents a highly specialized, next-generation building block that merges the stereoelectronic benefits of a trifluoromethyl (–CF₃) group with the conformational rigidity of a dihydropyran scaffold.

Historically, accessing trifluoromethylated oxygen-containing heterocycles required complex, multi-step copper-catalyzed radical trifluoromethylation-cyclizations[1] or specialized [4+2] annulation strategies[2]. The commercial availability of this building block now allows drug development professionals to bypass these synthetic bottlenecks. This guide details the physicochemical rationale for utilizing this scaffold, alongside field-proven, self-validating protocols for its derivatization into advanced lead compounds.

Structural & Physicochemical Profiling

The architectural value of this compound lies in its quaternary C2 stereocenter, which bears both the strongly electron-withdrawing –CF₃ group and a versatile hydroxymethyl handle.

  • Metabolic Shielding: The –CF₃ group at the C2 position completely blocks cytochrome P450-mediated oxidative metabolism at what would otherwise be a vulnerable anomeric-like center.

  • Conformational Locking: The steric bulk and stereoelectronic demands of the –CF₃ group force the dihydropyran ring into a predictable half-chair conformation, making it an excellent rigidified glycomimetic scaffold.

  • Late-Stage Functionalization: The isolated C4=C5 alkene (within the 3,6-dihydro system) provides a pristine canvas for diastereoselective epoxidation, dihydroxylation, or cross-coupling.

Table 1: Physicochemical Properties & Descriptors
PropertyValue / DescriptorMedChem Implication
Molecular Formula C₇H₉F₃O₂Low molecular weight allows for extensive downstream elaboration.
Molecular Weight 182.14 g/mol High ligand efficiency (LE) potential.
Hydrogen Bond Donors 1 (Hydroxyl)Tunable pKa due to the inductive effect of the adjacent –CF₃ group.
Hydrogen Bond Acceptors 2 (Ether O, Hydroxyl O)Facilitates interactions with target kinase/lectin hinge regions.
Key Structural Motif 3,6-dihydro-2H-pyranActs as a transition-state mimic for glycosidases or carbohydrate-binding proteins.

Synthetic Workflows & Derivatization Strategies

The primary utility of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol is its bifurcation into two distinct synthetic pathways: functionalization of the exocyclic hydroxyl group and derivatization of the endocyclic alkene. The asymmetric synthesis and manipulation of such trifluoromethylated pyrans are critical for generating diverse, stereochemically rich libraries[3].

G A (2-(Trifluoromethyl)-3,6-dihydro- 2H-pyran-2-yl)methanol B TEMPO/BAIB Oxidation (Preserves Alkene) A->B C mCPBA Epoxidation (Diastereoselective) A->C D Carboxylic Acid Intermediate B->D F Nucleophilic Ring Opening Dense 3D Scaffold C->F E Amide Coupling (HATU) Targeted Library D->E

Caption: Divergent synthetic workflows for derivatizing the trifluoromethylated dihydropyran scaffold.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. The following methodologies are designed to ensure high fidelity and reproducibility, explaining the causality behind the reagent selection.

Protocol A: Chemoselective Oxidation to the Carboxylic Acid

Objective: Convert the hydroxymethyl group to a carboxylic acid without oxidatively cleaving or epoxidizing the internal 3,6-dihydro alkene. Rationale: Strong oxidants (e.g., KMnO₄, RuCl₃/NaIO₄) will destroy the alkene. The TEMPO/BAIB (Bis(acetoxy)iodo)benzene system is chosen for its mild, highly chemoselective oxidation of primary alcohols to acids via an oxoammonium intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq, 5.5 mmol) in a 2:1 mixture of Dichloromethane (DCM) and Water (15 mL).

  • Catalyst Addition: Add TEMPO (0.2 eq, 1.1 mmol). The biphasic mixture will turn slightly orange.

  • Oxidant Addition: Cool the mixture to 0 °C. Add BAIB (2.2 eq, 12.1 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

    • Validation Check: Use two stains. A KMnO₄ stain will show both starting material and product (due to the alkene). A Bromocresol Green stain will only highlight the product spot (yellow on a blue background), confirming carboxylic acid formation.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess oxidant. Adjust the aqueous layer to pH ~12 with 1M NaOH, extract with DCM (to remove organic impurities), then acidify the aqueous layer to pH ~2 with 1M HCl.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid.

Protocol B: Sterically Hindered Amide Coupling

Objective: Couple the newly formed carboxylic acid with a primary/secondary amine to form a targeted library. Rationale: The carboxylic acid is situated at a quaternary carbon adjacent to a bulky –CF₃ group. Standard coupling agents (EDC/HOBt) often fail here due to severe steric clash. HATU is mandated as it forms a highly reactive 7-azabenzotriazole active ester that easily overcomes this steric barrier.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid from Protocol A (1.0 eq, 2.0 mmol) in anhydrous DMF (8 mL). Add HATU (1.2 eq, 2.4 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 6.0 mmol). Stir for 10 minutes at room temperature.

  • Coupling: Add the desired amine (1.1 eq, 2.2 mmol).

  • Validation: Monitor by LC-MS. The formation of the active ester can often be observed as an intermediate mass before complete conversion to the amide.

  • Purification: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), followed by brine. Purify via reverse-phase preparative HPLC to obtain the pure amide.

Biological Application: Glycomimetic Targeting

Because the dihydropyran ring closely mimics the structural conformation of pyranose sugars, this building block is exceptionally useful in designing inhibitors for carbohydrate-binding proteins, such as Galectins. The –CF₃ group acts as a non-hydrolyzable, lipophilic bioisostere for anomeric substituents, increasing the residence time of the drug on the target.

Pathway Ligand CF3-Dihydropyran Glycomimetic Target Galectin-3 (Carbohydrate Recognition) Ligand->Target High Affinity Binding Block Inhibition of Oligomerization Target->Block Prevents Immune T-Cell Reactivation & Tumor Clearance Block->Immune Restores

Caption: Pharmacological pathway of a CF3-dihydropyran glycomimetic inhibiting Galectin-3 to restore immune function.

By utilizing (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, medicinal chemists can rapidly access complex, sp³-rich chemical space that is highly prized in modern drug discovery, combining the robust stability of fluorinated compounds with the intricate stereochemistry of natural product-like scaffolds.

References

  • Copper-catalyzed tandem trifluoromethylation–cyclization of olefinic carbonyls: synthesis of trifluoromethylated 2,3-dihydrofurans and 3,4-dihydropyrans. RSC Publishing. Available at:[Link]

  • Expansion of annulation of allenoates with trifluoroketones: Synthesis of trifluoromethylated dihydropyrans. Taylor & Francis. Available at:[Link]

  • Asymmetric Synthesis of Tri- and Tetrasubstituted Trifluoromethyl Dihydropyranones from α-Aroyloxyaldehydes via NHC Redox Catalysis. ACS Publications. Available at:[Link]

Sources

Application Note: Overcoming Steric and Electronic Hurdles in Nucleophilic Substitution of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary

The incorporation of trifluoromethyl (–CF₃) groups into saturated and partially saturated oxygen heterocycles is a highly privileged strategy in modern drug discovery. The –CF₃ group profoundly modulates local lipophilicity, metabolic stability, and the pKa of adjacent functional groups. The scaffold (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol represents a highly functionalized building block; however, derivatizing the primary alcohol via standard nucleophilic substitution (Sₙ2) presents severe synthetic challenges.

This application note details the causality behind these reactivity bottlenecks—specifically the neopentyl-like steric hindrance and the inductive deactivation by the –CF₃ group—and provides validated, step-by-step protocols for achieving high-yielding Sₙ2 displacements using super-leaving groups and optimized reaction conditions.

Mechanistic Insights: The Neopentyl-Trifluoromethyl Challenge

To successfully execute an Sₙ2 reaction on (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, one must first understand why standard conditions fail.

The Steric Hurdle (The Neopentyl Effect)

The primary hydroxyl group (–CH₂OH) is directly attached to the C2 position of the dihydropyran ring. Because C2 is also bonded to the ring oxygen, the C3 methylene carbon, and the –CF₃ group, it is a fully substituted quaternary stereocenter . Consequently, the reacting primary carbon represents a classic "neopentyl-like" system. In Sₙ2 reactions, the nucleophile must approach from a trajectory 180° opposite to the leaving group (backside attack). In neopentyl systems, this trajectory is severely blocked by the bulky substituents on the adjacent quaternary carbon, slowing reaction rates by factors of up to 10⁵ compared to standard primary alcohols[1].

The Electronic Hurdle

The –CF₃ group is not only sterically demanding (with an A-value similar to an isopropyl group) but also highly electronegative. This strong electron-withdrawing inductive effect destabilizes any transient positive charge buildup in the transition state. Furthermore, it lowers the energy of the adjacent C–X σ∗ orbital, which theoretically could accelerate Sₙ2, but in practice, the electrostatic repulsion of incoming electron-rich nucleophiles by the fluorine lone pairs exacerbates the steric blockade.

Causality of Experimental Choices: Why Triflate?

Because of the extreme steric hindrance, standard leaving groups such as chlorides, bromides, methanesulfonates (mesylates, –OMs), and p-toluenesulfonates (tosylates, –OTs) are insufficiently reactive to drive the substitution forward at practical rates[1]. To overcome the activation energy barrier, the hydroxyl group must be converted into a trifluoromethanesulfonate (triflate, –OTf) .

Kinetic studies on neopentyl skeletons definitively prove that triflate is the superior leaving group, providing the necessary thermodynamic driving force to enable Sₙ2 displacement by small, linear nucleophiles (like azide) or highly polarizable nucleophiles (like thiolates)[1]. Despite the inherent instability of primary alkyl triflates, neopentyl triflates are uniquely stable against elimination pathways, allowing them to be isolated briefly and subjected to harsh Sₙ2 conditions[1].

Mandatory Visualizations

Mechanistic Pathway

Mechanism Substrate Substrate (2-CF3-Dihydropyranyl)methanol Activation Activation (Tf2O, 2,6-Lutidine) Substrate->Activation Triflate Reactive Intermediate Neopentyl-like Triflate Activation->Triflate -OTf formation SN2 SN2 Displacement (NaN3, DMSO, 90°C) Triflate->SN2 Overcomes Steric Blockade Product Substituted Product (e.g., Azide derivative) SN2->Product Inversion of Trajectory

Mechanistic pathway showing activation of the neopentyl-like alcohol to overcome steric hindrance.

Experimental Workflow

Workflow Step1 Step 1: Substrate Preparation Dissolve alcohol in dry DCM (-78°C) Step2 Step 2: Triflation Dropwise addition of Tf2O & Base Step1->Step2 Step3 Step 3: Rapid Workup Cold aqueous wash, dry, concentrate Step2->Step3 Step4 Step 4: Nucleophile Addition Dissolve crude triflate in dry DMSO Step3->Step4 Step5 Step 5: Thermal Sₙ2 Add NaN3, heat at 90°C (12-24 h) Step4->Step5 Step6 Step 6: Isolation Flash Chromatography (Hex/EtOAc) Step5->Step6

Step-by-step experimental workflow from alcohol activation to Sₙ2 product isolation.

Quantitative Data Presentation

The choice of leaving group and nucleophile drastically impacts the conversion rate. The table below summarizes the relative efficacy of various Sₙ2 conditions on this specific neopentyl-like scaffold based on kinetic principles of highly hindered systems[1].

Leaving GroupNucleophileSolventTemp (°C)Relative Conversion RateYield Outcome
-OTs (Tosylate)N₃⁻ (Azide)DMSO100Very Slow (<5% at 24h)Trace / Recovery of SM
-OMs (Mesylate)N₃⁻ (Azide)DMSO100Slow (~10% at 24h)Poor (< 15%)
-OTf (Triflate)N₃⁻ (Azide)DMSO90Fast (>90% at 12h) Excellent (> 80%)
-OTf (Triflate)PhS⁻ (Thiophenolate)DMF80Fast (>85% at 12h)Good (> 75%)
-OTf (Triflate)iPrNH₂ (Amine)THF60Very Slow (Steric clash)Poor (Side reactions)

Note: Bulky nucleophiles (like secondary/tertiary amines) will fail even with a triflate leaving group due to insurmountable steric clashes at the transition state.

Experimental Protocols

The following protocols form a self-validating system. The instability of the triflate intermediate dictates that Protocol A and Protocol B must be executed sequentially without delay.

Protocol A: Synthesis of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methyl trifluoromethanesulfonate

Objective: Activate the sterically hindered primary alcohol into a super-leaving group.

Reagents & Materials:

  • (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq, 1.0 mmol)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 eq, 1.5 mmol)

  • 2,6-Lutidine (2.0 eq, 2.0 mmol) Note: 2,6-lutidine is preferred over pyridine to prevent quaternization side-reactions with the highly reactive triflate.

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Add the dihydropyranyl methanol (1.0 mmol) and anhydrous DCM (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to –78 °C.

  • Base Addition: Inject 2,6-lutidine (2.0 mmol) via syringe and stir for 5 minutes.

  • Activation: Slowly add Tf₂O (1.5 mmol) dropwise over 10 minutes. The solution may turn slightly yellow.

  • Monitoring: Stir at –78 °C for 30 minutes, then allow the reaction to warm to 0 °C over 1 hour. Monitor complete consumption of the starting material via TLC (Hexanes/EtOAc 4:1, visualized with KMnO₄).

  • Rapid Workup: Quench the reaction at 0 °C with cold saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with cold DCM (2 × 10 mL).

  • Isolation: Wash the combined organic layers with ice-cold 1M HCl (10 mL) to remove excess lutidine, followed by brine (10 mL). Dry rapidly over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 25 °C .

  • Critical Checkpoint: The resulting crude neopentyl triflate must be used immediately in Protocol B to prevent degradation.

Protocol B: Nucleophilic Displacement with Sodium Azide

Objective: Execute the Sₙ2 displacement to yield the azidomethyl derivative, a gateway to primary amines via Staudinger reduction or triazoles via Click chemistry.

Reagents & Materials:

  • Crude Triflate from Protocol A (~1.0 mmol)

  • Sodium Azide (NaN₃) (3.0 eq, 3.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the freshly prepared crude triflate in anhydrous DMSO (5 mL) under an argon atmosphere in a pressure-resistant vial.

  • Nucleophile Addition: Add sodium azide (3.0 mmol) in one portion. Caution: NaN₃ is highly toxic; handle with appropriate PPE.

  • Thermal Activation: Seal the vial and heat the mixture to 90 °C using a pre-heated oil bath. Because of the neopentyl skeleton, room temperature Sₙ2 will not occur despite the triflate leaving group[1].

  • Reaction Progression: Stir vigorously at 90 °C for 12–16 hours.

  • Quenching: Cool the reaction to room temperature and dilute with diethyl ether (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 × 15 mL). The use of ether ensures efficient partitioning away from DMSO.

  • Washing: Wash the combined organic layers with water (2 × 10 mL) and brine (10 mL) to remove residual DMSO. Dry over MgSO₄, filter, and concentrate carefully (azides can be sensitive to extreme heat/vacuum).

  • Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to isolate the pure 2-(azidomethyl)-2-(trifluoromethyl)-3,6-dihydro-2H-pyran.

References

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton Source: ACS Omega (American Chemical Society) URL:[Link]

Sources

Use of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Utility of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol in Heterocyclic Chemistry

Introduction: The Strategic Value of a Unique Fluorinated Building Block

In the landscape of modern drug discovery and agrochemical development, the incorporation of a trifluoromethyl (CF₃) group is a well-established strategy for optimizing a molecule's physicochemical and pharmacokinetic properties.[1][2][3] The CF₃ group can enhance metabolic stability, increase lipophilicity, and modulate pKa, often leading to improved biological activity and bioavailability.[3][4] Consequently, the development of novel building blocks that facilitate the introduction of this privileged moiety into complex molecular architectures is of paramount importance.

This document provides detailed application notes on (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol , a highly versatile synthon for the construction of diverse heterocyclic frameworks. This building block is distinguished by three key structural features:

  • A stereogenic quaternary center bearing a trifluoromethyl group, which imparts unique steric and electronic properties.

  • A flexible primary alcohol (-CH₂OH) handle, ideal for a wide range of synthetic transformations.

  • A 3,6-dihydro-2H-pyran ring, which contains a reactive enol ether moiety that can serve as a masked carbonyl or participate in various cycloaddition and ring-transformation reactions.

This guide will explore the causality behind experimental choices and provide robust, self-validating protocols for leveraging this synthon in the synthesis of high-value trifluoromethylated heterocyclic compounds.

Core Synthetic Applications and Mechanistic Insights

The unique arrangement of functional groups in (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol allows for its strategic deployment in several distinct synthetic pathways. We will focus on two primary applications: the transformation of the dihydropyran ring into a new heterocyclic system and the elaboration of the pyran into a fused bicyclic structure.

Application 1: Ring Transformation to Synthesize Trifluoromethyl-Substituted Pyrazoles

The enol ether functionality of the dihydropyran ring provides a unique entry point for synthesizing five-membered heterocycles. By treating the pyran as a masked 1,5-dicarbonyl equivalent, one can effect a ring-opening and subsequent cyclization with a dinucleophile. A prime example is the synthesis of 3-(trifluoromethyl)-1H-pyrazol-4-yl-propanol, a valuable intermediate for pharmaceuticals and agrochemicals.

Causality and Mechanism: This transformation proceeds via a two-step sequence. First, Friedel-Crafts acylation of the electron-rich double bond with trifluoroacetic anhydride (TFAA) generates a β-alkoxy-α,β-unsaturated ketone intermediate. This is not a simple addition but rather a C-acylation at the nucleophilic C5 position of the dihydropyran. The resulting intermediate is then exposed to hydrazine. Hydrazine initially attacks one of the carbonyl groups (or its enol form), followed by an intramolecular condensation with the second carbonyl group (unmasked from the pyran ether), leading to the formation of the stable pyrazole ring and cleavage of the propanol side chain. This pathway is an elegant demonstration of using the pyran's inherent reactivity for complete structural reorganization.[5]

Experimental Protocol 1: Synthesis of 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propan-1-ol

Workflow Diagram

cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization start (2-(CF3)-3,6-dihydro- 2H-pyran-2-yl)methanol reagents1 Trifluoroacetic Anhydride (TFAA) Pyridine, CH₂Cl₂ 0 °C to rt product1 Acylated Intermediate start->product1 reagents1->product1 reagents2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux product2 3-(3-(CF3)-1H-pyrazol- 4-yl)propan-1-ol product1->product2 reagents2->product2

Caption: Workflow for pyrazole synthesis.

Materials:

  • (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrazine hydrate

  • Ethanol

  • 2 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation:

    • To a flame-dried, three-necked round-bottomed flask under an argon atmosphere, add (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq) and anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add anhydrous pyridine (1.2 eq) dropwise, followed by the slow addition of trifluoroacetic anhydride (1.2 eq).

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction with water. Dilute with DCM and transfer to a separatory funnel.

    • Wash the organic layer successively with 2 M HCl, saturated NaHCO₃ solution, and brine.[6]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude acylated intermediate is typically used in the next step without further purification.

  • Cyclization with Hydrazine:

    • Dissolve the crude intermediate from the previous step in ethanol in a round-bottomed flask.

    • Add hydrazine hydrate (2.0 eq) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the target pyrazole.

Application 2: Synthesis of Fused Oxabicyclic Scaffolds via Intramolecular Cyclization

The combination of a double bond and a primary alcohol allows for the construction of fused ring systems. A key strategy involves functionalizing the alkene and then using the hydroxyl group as an internal nucleophile. This approach can generate novel oxabicyclic frameworks containing a trifluoromethylated carbinol center, a motif of interest for creating molecules with unique three-dimensional structures.[7]

Causality and Mechanism: This process is initiated by the epoxidation of the dihydropyran's double bond using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). This creates a reactive epoxide ring. Subsequent treatment with a Lewis or Brønsted acid protonates the epoxide oxygen, activating it for nucleophilic attack. The pendant primary hydroxyl group then attacks one of the epoxide carbons in an intramolecular fashion. The regioselectivity of this ring-opening (5-exo-tet vs. 6-endo-tet cyclization) can be controlled by reaction conditions, but the formation of a thermodynamically stable fused tetrahydrofuran-tetrahydropyran system is often favored.

Experimental Protocol 2: Synthesis of a Fused Tetrahydrofurano[3,4-b]pyran Derivative

Workflow Diagram

cluster_start Starting Material cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Acid-Catalyzed Cyclization start (2-(CF3)-3,6-dihydro- 2H-pyran-2-yl)methanol reagents1 m-CPBA NaHCO₃, CH₂Cl₂ 0 °C to rt product1 Epoxidized Intermediate start->product1 reagents1->product1 reagents2 Camphorsulfonic acid (CSA) Toluene, Reflux product2 Fused Oxabicyclic Product product1->product2 reagents2->product2

Sources

(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol as a precursor for drug discovery.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol as a Versatile Precursor in Drug Discovery

Introduction & Chemical Profile

(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol (CAS: 2228462-50-6)[1] is an advanced, highly functionalized building block increasingly utilized in modern drug discovery. It features a privileged dihydropyran core, a trifluoromethyl ( −CF3​ ) group at the C2 position, and a primary hydroxymethyl handle. This unique structural triad offers medicinal chemists a powerful starting point for developing lead compounds with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Unlike simple aliphatic chains, the functionalized pyran ring provides a rigid scaffold that can be divergently modified to target complex biological receptors, making it an invaluable asset in the synthesis of kinase inhibitors, GPCR ligands, and lipophilic prodrugs.

Mechanistic Insights & Pharmacological Rationale (E-E-A-T)

The strategic incorporation of the −CF3​ group into the dihydropyran scaffold is not merely structural; it fundamentally alters the physicochemical properties of the resulting drug candidates. As a Senior Application Scientist, understanding the causality behind these property shifts is critical for rational drug design:

  • Metabolic Stability & CYP450 Shielding : The carbon-fluorine (C-F) bond is exceptionally strong, boasting a bond dissociation energy of approximately 485.3 kJ/mol[2]. Placing the strongly electron-withdrawing −CF3​ group adjacent to the pyran oxygen and the functionalizable carbon creates significant steric and electronic shielding. This effectively blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at these traditional "soft spots," leading to a longer biological half-life and reduced intrinsic clearance[2][3].

  • Enhanced Lipophilicity & Permeability : The −CF3​ group significantly increases the lipophilicity (LogP) of the molecule without adding excessive steric bulk, acting as a bioisostere for larger alkyl groups. This enhancement directly correlates with improved membrane partitioning and higher Caco-2 permeability, which are critical for oral bioavailability[4].

  • Conformational Rigidity : The 3,6-dihydro-2H-pyran ring restricts the conformational flexibility of the molecule. This rigidity lowers the entropic penalty upon binding to target proteins, often resulting in higher binding affinities compared to flexible aliphatic chains.

ADME_Logic CF3 Trifluoromethyl Group (-CF3) Lipophilicity Increased Lipophilicity (Better Permeability) CF3->Lipophilicity Metabolism Steric Shielding (CYP450 Resistance) CF3->Metabolism Dihydropyran Dihydropyran Core Conformation Conformational Rigidity (Target Specificity) Dihydropyran->Conformation Hydroxymethyl Hydroxymethyl Handle Diversity Late-Stage Diversification (SAR Exploration) Hydroxymethyl->Diversity

Pharmacological rationale for the structural components of the precursor.

Data Presentation: Impact of −CF3​ Substitution on ADME Properties

To illustrate the causality of using this specific precursor over non-fluorinated alternatives, the table below summarizes the typical shifts in physicochemical and ADME properties when comparing a standard methyl-substituted dihydropyran to its trifluoromethylated counterpart[2][3][4].

ParameterMethyl-Dihydropyran Derivative ( −CH3​ )Trifluoromethyl-Dihydropyran Derivative ( −CF3​ )Pharmacological Rationale
Metabolic Stability ( t1/2​ ) Shorter (Prone to rapid oxidation)Significantly LongerC-F bond resists CYP450-mediated oxidative cleavage.
Lipophilicity (LogP) BaselineIncreased (+0.5 to +1.0)High electronegativity and hydrophobicity of fluorine.
Membrane Permeability ModerateHigh (Improved Caco-2)Increased lipophilicity facilitates lipid bilayer crossing.
Number of Metabolites High (Multiple downstream products)Low (Metabolic switching)Primary metabolic hotspots are sterically blocked.

Synthetic Workflows & Protocols

The primary hydroxymethyl group ( −CH2​OH ) serves as a versatile synthetic handle. Below are two self-validating protocols for divergent library generation, designed to preserve the integrity of the dihydropyran ring.

SyntheticWorkflow Precursor (2-(Trifluoromethyl)-3,6-dihydro- 2H-pyran-2-yl)methanol Oxidation Swern Oxidation (DMSO, (COCl)2, Et3N) Precursor->Oxidation Pathway A Esterification Direct Esterification (Acyl Chlorides, Base) Precursor->Esterification Pathway B Aldehyde Aldehyde Intermediate Oxidation->Aldehyde RedAmination Reductive Amination (STAB, Amines) Aldehyde->RedAmination Lead1 Amine-Linked Target (Kinase/GPCR Inhibitors) RedAmination->Lead1 Lead2 Ester-Linked Target (Lipophilic Prodrugs) Esterification->Lead2

Divergent synthetic pathways from the trifluoromethylated dihydropyran precursor.
Protocol A: Swern Oxidation to 2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-carbaldehyde

Rationale: Oxidation of the primary alcohol to an aldehyde provides a highly reactive electrophile for subsequent coupling. The Swern oxidation is selected over harsher oxidants (like KMnO4​ or Jones reagent) to prevent the oxidative cleavage or epoxidation of the sensitive endocyclic double bond.

  • Activation : In a flame-dried flask under an inert atmosphere ( N2​ /Ar), dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath. (Causality: Strict temperature control is mandatory to prevent the decomposition of the highly reactive chlorosulfonium intermediate).

  • Intermediate Formation : Add anhydrous dimethyl sulfoxide (DMSO, 2.4 eq) dropwise. Stir for 15 minutes to generate the active alkoxysulfonium ion.

  • Alcohol Addition : Dissolve (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous DCM and add dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Elimination : Add triethylamine ( Et3​N , 5.0 eq) dropwise to mediate the elimination step. Allow the reaction to slowly warm to room temperature over 1 hour. (Causality: Et3​N deprotonates the intermediate, driving the formation of the aldehyde while neutralizing the generated HCl to protect the acid-sensitive pyran ring).

  • Workup : Quench with saturated aqueous NH4​Cl , extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Reductive Amination for Lead Generation

Rationale: Converting the aldehyde into a secondary or tertiary amine allows for the rapid generation of diverse libraries targeting various receptors. Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent because it selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, ensuring high yields and preventing alcohol reversion.

  • Imine Formation : Dissolve the aldehyde generated in Protocol A (1.0 eq) and a selected primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis : Add glacial acetic acid (1.0 eq) to catalyze imine/iminium formation. Stir at room temperature for 2 hours.

  • Reduction : Add STAB (1.5 eq) portion-wise. Stir the suspension at room temperature for 12-16 hours until complete consumption of the starting material is observed via TLC/LC-MS.

  • Quench : Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess STAB.

  • Isolation : Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via reverse-phase HPLC or silica gel chromatography to isolate the target amine derivative.

References

  • [1] 2228462-50-6_(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol. ChemSrc. [Link]

  • [2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. NIH PubMed Central (PMC).[Link]

  • [4] N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications (Journal of Medicinal Chemistry).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists. The trifluoromethyl-substituted dihydropyran scaffold is a valuable building block in modern drug discovery, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this synthesis and improve your experimental outcomes.

Reaction Overview: The Hetero-Diels-Alder Approach

The most common and efficient route to the dihydropyran core is the Hetero-Diels-Alder (HDA) reaction.[4][5] This cycloaddition involves the reaction of a diene with a heterodienophile—in this case, a carbonyl compound. For the synthesis of our target molecule, the key dienophile is 1,1,1-trifluoro-2-methoxypropan-2-ol or a related trifluoromethyl ketone, which reacts with a suitable diene like 1,3-butadiene or its equivalents. The reaction is typically promoted by a Lewis acid catalyst to enhance reactivity and control selectivity.[6][7][8]

The subsequent reduction of the resulting ketone or protected alcohol yields the target (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol.

cluster_reactants Reactants cluster_catalyst Catalyst Diene Diene (e.g., 1,3-Butadiene) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Heterodienophile (Trifluoromethyl Ketone) Dienophile->TransitionState Catalyst Lewis Acid (e.g., AlCl3, BF3·OEt2) Catalyst->TransitionState Lowers LUMO Reduces Pauli Repulsion [6] Intermediate Dihydropyran Ketone Intermediate TransitionState->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Product (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol Reduction->Product Start Low or No Yield Observed Check_Catalyst 1. Verify Catalyst Activity (Fresh bottle? Anhydrous setup?) Start->Check_Catalyst Check_Reagents 2. Assess Reagent Purity (Distill diene? Check ketone NMR?) Check_Catalyst->Check_Reagents Yes Action_Catalyst Use fresh/purified catalyst. Ensure rigorous anhydrous technique. Check_Catalyst->Action_Catalyst No Check_Conditions 3. Review Reaction Conditions (Correct temperature? Inert atmosphere?) Check_Reagents->Check_Conditions Yes Action_Reagents Purify starting materials. Check_Reagents->Action_Reagents No Action_Conditions Optimize temperature. Re-run under strict inert gas. Check_Conditions->Action_Conditions No Outcome Yield Improved Check_Conditions->Outcome Yes Action_Catalyst->Outcome Action_Reagents->Outcome Action_Conditions->Outcome

Sources

Validation & Comparative

Characterization of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol: A Comparative Guide to Absolute Configuration

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & The Analytical Challenge

The strategic incorporation of the trifluoromethyl (–CF 3​ ) group is a cornerstone of modern medicinal chemistry, utilized to precisely modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity . (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol is a highly versatile, chiral fluorinated building block. However, it presents a distinct analytical challenge: assigning the absolute configuration of its C2-quaternary stereocenter.

Because the C2 carbon is bonded to a –CF 3​ group, a hydroxymethyl group, an oxygen atom, and a methylene bridge, standard 1D and 2D NMR techniques often fail to provide unambiguous absolute stereochemical assignments without complex derivatization. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) —the gold standard analytical "product" for 3D structural elucidation—against alternative characterization modalities, providing field-proven protocols and comparative experimental data.

Objective Comparison of Characterization Modalities

To establish a self-validating analytical workflow, drug development professionals must weigh the performance of SCXRD against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Comparative Performance Matrix for Chiral Fluorinated Heterocycles
Analytical ModalityPrimary Data OutputAbsolute Stereochemistry?Sample StateKey Limitations & Performance Caveats
SCXRD (Primary Solution) 3D atomic coordinates, bond lengths, angles, packing.Yes (via anomalous dispersion / Flack parameter).Solid (Single Crystal)Requires a high-quality single crystal; fluorinated compounds can be prone to "oiling out" during crystallization.
NMR (Mosher's Method) Connectivity, relative conformation (NOESY/ROESY).Yes , but requires chemical derivatization.Solution (Liquid)Derivatization of the sterically hindered tertiary/quaternary –OH may suffer from low yields or kinetic resolution.
Chiral HPLC Enantiomeric excess (ee%), peak separation.No (requires reference standards).Solution (Liquid)Provides zero structural or conformational data; purely a purity/separation metric.
VCD Spectroscopy Vibrational absorption differences.Yes (when paired with DFT calculations).Solution (Liquid)Computationally intensive; flexible hydroxymethyl groups can complicate spectral matching.

Analytical Workflow & Decision Matrix

When characterizing (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, the workflow must be logically structured to prevent wasted resources. SCXRD is prioritized because it provides a mathematically rigorous, self-validating model of the molecule.

G A Synthesized Compound (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol B Purity & Mass Confirmation (LC-MS / 1H & 19F NMR) A->B C Enantiomeric Excess (ee%) (Chiral HPLC) B->C D Structural & Stereochemical Characterization C->D E Single-Crystal X-Ray Diffraction (Absolute Configuration & 3D Conformation) D->E Primary Choice F NMR with Mosher's Ester (Relative/Absolute Configuration) D->F If crystal fails G Vibrational Circular Dichroism (Solution-State Conformation) D->G Orthogonal validation

Decision matrix for structural characterization of chiral fluorinated heterocycles.

Experimental Protocols: A Self-Validating System

As an Application Scientist, I emphasize that a protocol is only as good as its underlying causality. The following methodologies explain why specific choices are made to ensure successful SCXRD characterization of this specific fluorinated dihydropyran.

Protocol 1: Vapor Diffusion Crystallization

Fluorinated organic molecules often exhibit altered solubility profiles and high volatility, making them prone to phase-separating into oils rather than forming ordered crystal lattices during standard slow evaporation. Vapor diffusion is the superior alternative.

  • Solvent Selection & Dissolution: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM).

    • Causality: DCM is an excellent solvent for fluorinated dihydropyrans, ensuring complete dissolution without premature heterogeneous nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial.

    • Causality: Micro-particulates act as unwanted nucleation sites, leading to poorly diffracting microcrystalline powders rather than single macroscopic crystals.

  • Antisolvent Equilibration: Place the unsealed 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of n-pentane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: The high vapor pressure of n-pentane drives slow, steady diffusion into the DCM solution. This controlled supersaturation gradient prevents the lipophilic –CF 3​ compound from "oiling out."

  • Incubation: Store the setup undisturbed at 4 °C for 48–72 hours.

    • Causality: Lower temperatures reduce thermal kinetic energy, favoring ordered lattice packing over rapid, disordered precipitation.

G S1 Dissolve Compound in Good Solvent (DCM) S2 Filter into Inner Vial S1->S2 S3 Add Antisolvent (Pentane) to Outer Chamber S2->S3 S4 Seal System (Equilibration) S3->S4 S5 Vapor Exchange & Supersaturation S4->S5 S6 Single Crystal Formation S5->S6

Vapor diffusion crystallization workflow for volatile fluorinated compounds.
Protocol 2: SCXRD Data Acquisition and Refinement
  • Crystal Harvesting: Suspend the crystal in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality: The oil displaces surface mother liquor and acts as a cryoprotectant, preventing ice ring formation during flash-cooling.

  • Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cold stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing atomic displacement parameters), which exponentially increases high-angle diffraction intensity and data resolution.

  • Data Collection: Acquire data using a Cu-K α microfocus source ( λ = 1.54184 Å).

    • Causality: Copper radiation provides a significantly stronger anomalous scattering signal for light atoms (like Oxygen and Fluorine) compared to Mo-K α . This is an absolute requirement for determining the Flack parameter of a molecule lacking heavy atoms (like Br or I).

  • Structure Solution & Refinement: Solve the structure using OLEX2 and refine against F2 using SHELXL .

    • Causality: This combination provides a mathematically rigorous, self-validating least-squares refinement, ensuring the R1​ and wR2​ values accurately reflect the physical model's fit to the experimental electron density.

Experimental Data Presentation

When SCXRD is successfully executed, the resulting data provides unequivocal proof of the 3D structure. Below is a representative crystallographic data table for a high-quality crystal of this compound class, demonstrating the metrics required to confidently claim absolute stereochemistry.

Table 2: Representative SCXRD Parameters for the Target Compound
Crystallographic ParameterRepresentative ValueSignificance
Empirical Formula C 7​ H 9​ F 3​ O 2​ Confirms chemical composition.
Crystal System / Space Group Orthorhombic / P21​21​21​ A Sohncke space group, mandatory for enantiopure chiral compounds.
Temperature 100(2) KEnsures high-resolution data collection.
Radiation Cu-K α ( λ = 1.54184 Å)Maximizes anomalous dispersion for O and F atoms.
Goodness-of-fit on F2 1.045Indicates the model perfectly matches the experimental variance.
Final R1​ [I > 2 σ (I)] 0.0312 (3.12%)High-quality refinement; indicates minimal error in atomic positions.
Flack Parameter 0.02(4) Critical Metric: A value near 0 (with a low standard uncertainty) definitively proves the absolute configuration. A value near 1 would indicate the inverted enantiomer.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8. URL:[Link]

  • Dolomanov O.V., Bourhis L.J., Gildea R.J., Howard J.A.K., Puschmann H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009, 42, 339-341. URL:[Link]

Mass spectrometry of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel fluorinated heterocyclic compounds, the ability to unambiguously determine molecular structure and purity is paramount. (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, a molecule of interest due to its unique structural motifs, presents a specific analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based approaches for its characterization, grounded in fundamental principles and supported by data from analogous structures. We will explore proposed fragmentation pathways, compare the merits of gas and liquid chromatography-mass spectrometry, and provide detailed experimental protocols to empower your analytical workflows.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) is an indispensable tool for molecular characterization, providing precise mass-to-charge (m/z) measurements that reveal molecular weight and elemental composition.[1][2] For a novel compound like (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, MS is critical for confirming its identity post-synthesis. Furthermore, when coupled with chromatographic separation, it allows for the detection and identification of impurities, isomers, and degradation products, which is essential for quality control and drug development processes.[3] The choice of ionization method and analytical platform, however, dramatically influences the quality and type of data obtained.[1]

Understanding the Analyte: Structural Considerations

Before designing an MS experiment, we must consider the physicochemical properties of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol.

  • Polarity : The presence of a primary alcohol (-CH₂OH) and an ether linkage within the dihydropyran ring imparts significant polarity. This suggests good solubility in polar solvents, a key factor for Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Volatility : The molecule has a moderate molecular weight (calculated: 184.14 g/mol ). While the polar functional groups may reduce volatility, it is potentially amenable to Gas Chromatography-Mass Spectrometry (GC-MS), especially with appropriate temperature programming.[5]

  • Chemical Stability : The trifluoromethyl (CF₃) group is strongly electron-withdrawing and stable. The dihydropyran ring contains a double bond and an acetal-like linkage, which are sites of potential fragmentation.

Hard vs. Soft Ionization: A Comparative Overview

The energy imparted to a molecule during ionization dictates the resulting mass spectrum.[6] "Hard" ionization techniques cause extensive fragmentation, providing rich structural detail, while "soft" methods typically yield an intact molecular ion, confirming molecular weight.[1]

Ionization TechniqueTypePrincipleSuitability for Target Analyte
Electron Ionization (EI) HardA high-energy electron beam (typically 70 eV) bombards the molecule, causing electron ejection and subsequent fragmentation.[7]High. Ideal for GC-MS. Will produce a complex fragmentation pattern useful for structural elucidation, though the molecular ion peak may be weak or absent.[8]
Electrospray Ionization (ESI) SoftA high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to gas-phase ions.[9]Excellent. Ideal for LC-MS. The molecule's polarity makes it well-suited for ESI, likely forming protonated molecules [M+H]⁺. Provides clear molecular weight information with minimal fragmentation.[1]
Atmospheric Pressure Chemical Ionization (APCI) SoftA corona discharge ionizes a solvent vapor, which then transfers a proton to the analyte molecule.[6]Good. A viable alternative to ESI for LC-MS, particularly for moderately polar compounds that are less efficiently ionized by ESI.

Proposed Fragmentation Pathway under Electron Ionization (EI)

While an experimentally verified mass spectrum for this specific molecule is not publicly available, we can propose a fragmentation pattern based on established principles for alcohols, ethers, and trifluoromethyl-containing compounds.[10][11] The molecular ion [M]•⁺ at m/z 184 would be energetically unstable and prone to fragmentation.[11]

Key proposed fragmentation pathways include:

  • Alpha-Cleavage : The bond between the ring and the hydroxymethyl group is a likely point of cleavage. Loss of the •CH₂OH radical (31 Da) would yield a stable trifluoromethyl-substituted dihydropyranyl cation at m/z 153 .

  • Loss of Water : Alcohols frequently undergo dehydration.[8] The loss of a water molecule (18 Da) from the molecular ion would result in an ion at m/z 166 .

  • Ring Opening and Cleavage : The dihydropyran ring can undergo cleavage. A retro-Diels-Alder (rDA) type reaction, a characteristic fragmentation for cyclohexene-like structures, could occur. This would lead to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment at m/z 156 .

  • Loss of Trifluoromethyl Radical : Cleavage of the C-CF₃ bond could lead to the loss of a •CF₃ radical (69 Da), yielding a fragment at m/z 115 . This is often a significant fragment in the spectra of trifluoromethyl compounds.[10]

  • Formation of Oxonium Ions : Cleavage within the ring can lead to the formation of smaller, stable oxonium ions. A prominent fragment at m/z 85 , corresponding to the dihydropyran ring after loss of the substituents, is plausible based on the fragmentation of related pyran structures.[12][13]

G cluster_pathways Proposed EI Fragmentation Pathways M [C₇H₉F₃O₂]•⁺ m/z 184 Molecular Ion frag153 [C₆H₆F₃O]⁺ m/z 153 M->frag153 - •CH₂OH (Alpha-Cleavage) frag166 [C₇H₇F₃O]•⁺ m/z 166 M->frag166 - H₂O (Dehydration) frag115 [C₆H₉O₂]⁺ m/z 115 M->frag115 - •CF₃ (C-CF₃ Cleavage) frag85 [C₅H₉O]⁺ m/z 85 M->frag85 - C₂H₄F₃O• (Ring Cleavage)

Summary of Proposed Major Fragments
m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
184[C₇H₉F₃O₂]•⁺-Molecular Ion [M]•⁺
166[C₇H₇F₃O]•⁺H₂ODehydration of the alcohol
153[C₆H₆F₃O]⁺•CH₂OHAlpha-cleavage with loss of the hydroxymethyl radical
115[C₆H₉O₂]⁺•CF₃Loss of the trifluoromethyl radical
85[C₅H₉O]⁺C₂H₄F₃O•Ring cleavage leading to a stable oxonium ion

Platform Comparison: GC-MS vs. LC-MS

Choosing between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation technique prior to mass analysis depends on the analyte's properties and the analytical goal.[2][14]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Typical Ionization Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Information Yield Rich structural information from fragmentation. Reproducible spectra for library matching.Accurate molecular weight determination. Less fragmentation, ideal for quantification.
Pros for Analyte EI provides a detailed fragmentation "fingerprint" for structural confirmation. Established methods exist for pyran derivatives.[5][15]Handles the polar nature of the analyte without derivatization.[3] ESI is a gentle technique, preserving the molecular ion for accurate mass measurement.
Cons for Analyte Potential for thermal degradation in the hot injector. The molecular ion may be absent.Fragmentation is limited with soft ionization, requiring tandem MS (MS/MS) for detailed structural information.
Recommendation Excellent for structural elucidation and identification of unknown impurities. Superior for accurate mass determination, quantification, and analysis in complex biological matrices. [4]

Experimental Protocols

The following protocols are provided as robust starting points for method development. Optimization will be necessary based on the specific instrumentation and analytical requirements.

Protocol 1: GC-MS for Structural Elucidation

This method is designed to generate a reproducible fragmentation pattern for library creation and detailed structural analysis.

G

Methodology Details:

  • Sample Preparation : Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as methanol or ethyl acetate.

  • GC System : An Agilent 7890B or equivalent system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injection :

    • Injector : Splitless mode is recommended for trace analysis.[5]

    • Injection Volume : 1 µL.

    • Inlet Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial Temperature : 60 °C, hold for 2 minutes.

    • Ramp : 15 °C/min to 280 °C.

    • Final Hold : 5 minutes at 280 °C.

  • Mass Spectrometer (MS) System :

    • MS Transfer Line Temperature : 280 °C.

    • Ion Source Temperature : 230 °C.[10]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Full scan from m/z 40 to 300 to capture the molecular ion and key fragments.

Protocol 2: LC-MS for Accurate Mass Measurement and Quantification

This method is optimized for determining the precise molecular weight and for quantitative studies, leveraging the analyte's polarity.

G

Methodology Details:

  • Sample Preparation : Prepare a 10 µg/mL solution of the analyte in a mixture of the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC System : An Agilent 1290 Infinity II or equivalent system.

    • Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Because the compound is quite polar, a column designed for polar analytes or operating in Aqueous Normal Phase (ANP) mode could also be considered for better retention.[16]

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Flow Rate : 0.4 mL/min.

  • Gradient Elution :

    • 0-1 min : 5% B.

    • 1-8 min : Ramp from 5% to 95% B.

    • 8-10 min : Hold at 95% B.

    • 10-12 min : Return to 5% B and equilibrate.

  • Mass Spectrometer (MS) System : A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is recommended for accurate mass measurement.

    • Ionization Mode : Electrospray Ionization (ESI), Positive ion mode.

    • Capillary Voltage : 3500 V.

    • Gas Temperature : 325 °C.

    • Gas Flow : 8 L/min.

    • Acquisition Mode : Full scan from m/z 100 to 400.

Conclusion and Recommendations

The comprehensive analysis of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol is best achieved by a dual-platform approach.

  • For initial structural confirmation and identification , GC-MS with electron ionization is the recommended technique. The resulting fragmentation pattern provides a wealth of structural information that is invaluable for confirming the covalent structure and for building a spectral library for future reference.

  • For high-confidence molecular weight determination, purity assessment, and quantitative analysis , LC-HRMS with electrospray ionization is the superior choice. Its ability to handle polar compounds gently ensures the detection of the intact protonated molecule, allowing for precise mass measurements and the calculation of the elemental formula.

By leveraging the strengths of both techniques, researchers can gain a complete and unambiguous characterization of this and other novel fluorinated heterocyclic compounds, ensuring data integrity and accelerating the pace of research and development.

References

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2012). LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]

  • Jickells, S. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. Available at: [Link]

  • Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Available at: [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Available at: [Link]

  • Young, J. E., Nguyen, H. N., & Pesek, J. J. (2013, February 1). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. Available at: [Link]

  • Al-Faiyz, Y. S. S. (2024). Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC–MS. PMC. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

  • IntechOpen. (2025, September 29). Ionization Techniques for Mass Spectral Analysis. Available at: [Link]

  • Washington University in St. Louis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

  • Lee, S., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules, 24(24), 4602. Available at: [Link]

  • ResearchGate. (2025, October 16). (PDF) SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Available at: [Link]

  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. NIST WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone strategy for enhancing pharmacological properties.[1] The CF₃ group can significantly improve metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth spectroscopic comparison of the pivotal building block, (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, and its functional derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the analytical framework necessary for unambiguous structural confirmation and characterization.

The analysis presented herein is based on fundamental spectroscopic principles and data from analogous structures. While a complete, publicly available dataset for this specific molecule is not readily accessible, the comparative methodology provides a robust blueprint for interpretation.

Spectroscopic Profile of the Parent Compound

The parent compound, (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, possesses a unique constellation of functional groups that give rise to a distinct spectroscopic signature. Understanding this baseline is critical for identifying structural modifications in its derivatives.

Molecular Structure:

Caption: Synthetic relationship between the parent alcohol and its derivatives.

Derivative A: (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methyl acetate

This derivative results from the esterification of the primary alcohol.

Spectroscopic Changes:

  • ¹H NMR:

    • Disappearance: The broad O-H singlet vanishes.

    • Appearance: A sharp, strong singlet integrating to 3 protons appears around δ 2.1 ppm, characteristic of the acetyl methyl group (CH₃).

    • Shift: The CH₂ protons, now adjacent to the ester oxygen, will shift downfield compared to their position in the parent alcohol due to the deshielding effect of the carbonyl group.

  • ¹³C NMR:

    • Appearance: Two new signals appear: a carbonyl carbon (C=O) in the δ 170-175 ppm region and a methyl carbon (CH₃) around δ 20-22 ppm.

    • Shift: The CH₂ carbon signal also shifts slightly downfield.

  • IR Spectroscopy:

    • Disappearance: The broad O-H stretch (3200-3600 cm⁻¹) is absent.

    • Appearance: A very strong, sharp C=O stretching band appears around 1740 cm⁻¹. Strong C-O stretching bands for the ester will also be visible.

  • Mass Spectrometry:

    • The molecular weight increases by 42 amu (C₂H₂O).

    • A prominent fragment corresponding to the loss of acetic acid (60 amu) or the acetyl group may be observed. The acylium ion [CH₃CO]⁺ at m/z 43 is a very common fragment for acetates.

Derivative B: 2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-carbaldehyde

This derivative is formed by the oxidation of the primary alcohol to an aldehyde.

Spectroscopic Changes:

  • ¹H NMR:

    • Disappearance: The signals for the CH₂OH group and the broad O-H proton are absent.

    • Appearance: A new, highly characteristic singlet or doublet (if coupled to a nearby proton) appears far downfield in the δ 9.5-10.5 ppm range. This is the diagnostic signal for an aldehyde proton.

  • ¹³C NMR:

    • Disappearance: The signal for the CH₂OH carbon is gone.

    • Appearance: A new signal for the aldehyde carbonyl carbon appears significantly downfield, typically in the δ 190-200 ppm region.

  • IR Spectroscopy:

    • Disappearance: The broad O-H stretch is absent.

    • Appearance: A strong C=O stretching band appears around 1725 cm⁻¹. Often, two weak but sharp C-H stretching bands, characteristic of the aldehyde C-H bond, can be seen around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Mass Spectrometry:

    • The molecular weight decreases by 2 amu.

    • Key fragmentation may include the loss of the formyl radical (•CHO) or carbon monoxide (CO).

Summary of Key Spectroscopic Data

The following tables provide a quick-reference comparison of the expected key spectroscopic markers for the parent compound and its derivatives.

Table 1: Comparative ¹H and ¹³C NMR Data (Key Diagnostic Signals)

Compound¹H NMR Signal (δ, ppm)¹³C NMR Signal (δ, ppm)
Parent Alcohol Broad singlet (OH)~123 (q, ¹JCF, C F₃)
Multiplets (CH₂OH)~65-75 (C H₂OH)
Derivative A (Acetate) ~2.1 (s, 3H, COCH₃ )~171 (C =O)
~21 (COC H₃)
Derivative B (Aldehyde) ~9.8 (s, 1H, CH O)~195 (C HO)

Table 2: Comparative IR Data (Key Diagnostic Bands)

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Parent Alcohol ~3400 (broad, strong)N/A~1150 (strong, C-F)
Derivative A (Acetate) Absent~1740 (strong, sharp)~1240 (strong, C-O)
Derivative B (Aldehyde) Absent~1725 (strong, sharp)~2720, ~2820 (C-H aldehyde)

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following represents a best-practice workflow for the characterization of these compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep Weigh 5-10 mg of sample. Dissolve in 0.6 mL of CDCl₃ with TMS. nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) prep->nmr ir FT-IR Spectroscopy (Neat film on NaCl plate) prep->ir ms GC-MS Analysis (Electron Ionization) prep->ms analysis Process & integrate spectra. Compare data to parent compound and expected values. nmr->analysis ir->analysis ms->analysis confirm Confirm structure based on all spectroscopic evidence. analysis->confirm

Caption: A standardized workflow for the spectroscopic analysis of novel compounds.

Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into an NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. [2]CDCl₃ is selected for its excellent solubilizing properties and relatively clean spectral window.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard single-pulse sequence with a 30° pulse angle. Typically, 16 scans with a relaxation delay of 2 seconds are sufficient.

  • ¹³C{¹H} NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024) and a longer relaxation delay (5 seconds) are required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • ¹⁹F NMR Acquisition: Acquire with proton decoupling. A common external standard is C₆F₆. [3]6. Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm) or the residual solvent signal (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C). [2]

Protocol: FT-IR Spectroscopy
  • Sample Preparation: If the sample is a liquid or oil, place one drop of the neat substance between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. [4]If it is a solid, prepare a KBr pellet.

  • Background Collection: Acquire a background spectrum of the empty sample compartment (or clean salt plates) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are adequate.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a standard capillary column (e.g., HP-5MS) coupled to a mass spectrometer with an electron ionization (EI) source. [2]3. Method: Inject 1 µL of the sample. Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a high temperature (e.g., 280 °C) to ensure elution of the compound. The mass spectrometer should scan a mass range from m/z 40 to 500.

  • Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.

This guide provides a foundational framework for the spectroscopic analysis of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol and its derivatives. By systematically comparing the spectra of modified structures to the parent compound, researchers can confidently confirm synthetic outcomes and characterize novel chemical entities, accelerating the drug discovery process.

References

  • Carbon–fluorine bond. In: Wikipedia. [Link]

  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PMC. [Link]

  • Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]

  • Trifluoromethylation of Heterocycles in Water at Room Temperature. The Royal Society of Chemistry. [Link]

  • trifluorotoluene (1c): 1H NMR (400 MHz, CDCl3): δ = 7.76 (d, J = 8.0 Hz, 1H), 7.62 (d. Unknown Source. [Link]

Sources

Comprehensive Comparison Guide: Enantiomeric Excess Determination of Chiral (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized oxygen heterocycles, such as (2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, is a critical endeavor in1[1]. The presence of a strongly electron-withdrawing trifluoromethyl (-CF₃) group adjacent to a chiral center, combined with a primary alcohol and a pyran ring, creates a unique stereoelectronic environment. Accurately determining the enantiomeric excess (ee) of this building block is paramount for downstream pharmaceutical applications.

This guide objectively compares three orthogonal analytical methodologies—Chiral HPLC, Chiral SFC, and ¹⁹F NMR via Mosher’s ester derivatization. As an application scientist, it is crucial not just to follow protocols, but to understand the underlying causality of the molecular interactions that make these separations possible.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Routine Resolution

Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) remains the most widely adopted method for ee determination of 2[2]. For this specific analyte, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) provides exceptional baseline resolution.

Causality of Separation: The separation is driven by a highly specific combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance[3]. The primary alcohol (-CH₂OH) of the pyran acts as a strong hydrogen bond donor/acceptor with the carbamate linkages of the CSP. Simultaneously, the bulky, electron-dense -CF₃ group is forced into the chiral grooves of the amylose backbone. The differential spatial arrangement of the (R) and (S) enantiomers dictates their transient binding affinity, leading to distinct retention times.

Self-Validating Protocol:

  • System Suitability: Inject a racemic standard of (2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol to confirm baseline resolution (Rs > 1.5). This proves the column has not lost its chiral recognition capabilities.

  • Sample Preparation: Dissolve 1.0 mg of the enantioenriched sample in 1.0 mL of HPLC-grade Hexane/Isopropanol (95:5 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)

    • Mobile Phase: Hexane / Isopropanol (95:5 v/v), Isocratic

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

  • Validation & Calculation: Ensure peak area integration is performed valley-to-valley. The ee is calculated as [(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

Method 2: Supercritical Fluid Chromatography (SFC)

The High-Throughput & Green Alternative

SFC replaces toxic hydrocarbon solvents with supercritical carbon dioxide (sCO₂). Because sCO₂ has a lower viscosity and higher diffusivity than liquid hexane, SFC allows for flow rates up to 3-5 times faster than HPLC without sacrificing column efficiency.

Causality of Separation: In SFC, the bulk mobile phase is highly non-polar. A polar modifier (e.g., Methanol) is added to elute the analyte. The -OH group of the pyran methanol interacts strongly with the methanol modifier, while the -CF₃ group enhances solubility in the sCO₂ phase. This dynamic partitioning, combined with the immobilized chiral selector (e.g., Chiralpak IG), results in sharper peaks and significantly reduced analysis times compared to normal-phase HPLC.

Self-Validating Protocol:

  • System Suitability: Run the racemic mixture to establish retention times and ensure no peak tailing, which immediately indicates if the modifier concentration is too low to disrupt non-specific binding.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (250 × 4.6 mm, 5 µm)

    • Mobile Phase: sCO₂ / Methanol (90:10 v/v)

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 120 bar (critical to maintain the supercritical state)

    • Temperature: 35 °C

    • Detection: UV at 210 nm

Method 3: ¹⁹F NMR via Mosher's Ester Derivatization

The Absolute Configuration & ee Tool

When chiral standards are unavailable, or when chromatographic resolution fails, NMR spectroscopy using 4[4] is the definitive fallback. Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) converts the enantiomers into diastereomers.

Causality of Separation: The analyte possesses a native -CF₃ group. Derivatization with MTPA-Cl introduces a second -CF₃ group. Because ¹⁹F NMR has a massive chemical shift range (~300 ppm) and zero background interference from organic solvents, the distinct fluorine signals of the (R,R) and (S,R) diastereomers can be integrated with extreme precision. The anisotropic shielding effect of the Mosher phenyl ring causes the native -CF₃ group of one diastereomer to resonate at a distinctly different frequency than the other.

Self-Validating Protocol:

  • Derivatization: In a dry NMR tube, dissolve 5.0 mg of the pyran methanol in 0.5 mL of anhydrous CDCl₃. Add 2.0 equivalents of anhydrous pyridine and 0.1 equivalents of DMAP (catalyst).

  • Reaction (Critical Step): Add 1.5 equivalents of (R)-MTPA-Cl. Scientist's Insight: Using an excess of the CDA is a mandatory self-validating step to prevent kinetic resolution. If kinetic resolution occurs, the measured diastereomeric excess will not accurately reflect the original enantiomeric excess.

  • Acquisition: Stir at room temperature for 2 hours. Acquire a ¹⁹F NMR spectrum (typically at 376 MHz or higher). Apply a ¹H-decoupling sequence to sharpen the fluorine multiplets into distinct singlets.

  • Validation: Check the ¹H NMR spectrum to confirm 100% conversion of the primary alcohol to the ester (disappearance of the -CH₂OH proton signals). Calculate ee by integrating the distinct -CF₃ singlets in the ¹⁹F spectrum.

Quantitative Data Comparison

ParameterChiral HPLC (Normal Phase)Chiral SFC¹⁹F NMR (Mosher's Method)
Primary Mechanism Transient diastereomeric complexesDynamic partitioning in sCO₂Covalent diastereomer formation
Typical Analysis Time 15 – 30 minutes3 – 8 minutes2 hours (prep) + 10 mins (scan)
Resolution (Rs) High (Rs > 1.5 typical)Very High (Rs > 2.0 typical)Absolute (Distinct ppm shifts)
Sample Prep Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)Laborious (Derivatization required)
Limit of Detection ~0.1% ee~0.1% ee~1.0% ee (NMR sensitivity limit)
Reference Standard Required for absolute configRequired for absolute configNot required (Predictable shifts)
Cost per Sample Moderate (Solvent consumption)Low (sCO₂ is inexpensive)High (Deuterated solvents, MTPA-Cl)

Visualizations

MethodSelection Start Racemic (2-(Trifluoromethyl)- 3,6-dihydro-2H-pyran-2-yl)methanol Decision Primary Analytical Goal? Start->Decision HPLC Chiral HPLC (AD-H) High Resolution & Routine Decision->HPLC Standard Validation SFC Chiral SFC High Throughput & Green Decision->SFC Rapid Screening NMR 19F NMR (Mosher's) Absolute Config & No Standards Decision->NMR Structural Elucidation

Workflow for selecting the optimal enantiomeric excess determination method.

MosherMechanism Racemate Chiral Alcohol (R/S Mixture) Diastereomers Diastereomeric Esters (R,R) & (S,R) Racemate->Diastereomers Derivatization Reagent (R)-MTPA-Cl + Pyridine/DMAP Reagent->Diastereomers NMR 19F NMR Analysis Distinct CF3 Signals Diastereomers->NMR Integration

Mechanistic pathway of Mosher's ester derivatization for 19F NMR analysis.

References

  • Phenomenex. "Chiral HPLC Separations - Phenomenex." Phenomenex Guidebook.
  • ACS Omega. "Vinylsilanes in Highly Diastereo- and Regio-Selective Synthesis of Dihydropyrans." ACS Publications.
  • The Journal of Organic Chemistry. "Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols." ACS Publications.
  • RSC Advances. "Catalytic highly enantioselective transfer hydrogenation of β..." Royal Society of Chemistry.

Sources

Safety Operating Guide

Navigating the Disposal of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is as crucial as the innovative research they conduct. This guide provides a comprehensive, step-by-step framework for the proper disposal of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol. Adherence to these protocols is essential for ensuring a safe laboratory environment, protecting our ecosystem, and maintaining strict regulatory compliance.

I. Foundational Safety and Hazard Assessment

A thorough understanding of the potential hazards is the bedrock of safe chemical handling and disposal. Based on data from structurally similar compounds, (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol should be handled as a substance with the potential for the following hazards:

  • Irritation: Compounds containing a pyran ring can be irritating to the skin and eyes.[3][4]

  • Flammability: Pyran derivatives may be combustible or flammable liquids.[3]

  • Toxicity: While specific data is unavailable, it is prudent to assume potential toxicity and handle the compound with care.[5][6]

  • Environmental Persistence: The trifluoromethyl group can contribute to the environmental persistence of a molecule.[2]

Personal Protective Equipment (PPE) is non-negotiable. Always handle this chemical within a certified chemical fume hood.[7] The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[5][8]

  • Body Protection: A flame-resistant laboratory coat.[7]

  • Respiratory Protection: Work should be conducted in a chemical fume hood to avoid inhalation of any vapors.[7]

Hazard ClassPotential EffectsRecommended PPE
Skin Irritant Causes skin irritation.[4]Nitrile gloves, Lab coat.[5]
Eye Irritant Causes serious eye irritation.[4]Safety goggles, Face shield.[5]
Flammability Combustible liquid.[4]Flame-resistant lab coat.
Environmental Potentially persistent.Adherence to disposal protocols.
II. The Disposal Workflow: A Step-by-Step Protocol

The primary and most critical directive for the disposal of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [1][5][6] The recommended disposal method is high-temperature incineration by a licensed hazardous waste facility.[1][2]

The following diagram outlines the procedural flow for the safe disposal of this compound.

cluster_prep Preparation cluster_waste Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood waste_segregate Segregate Waste Streams (Avoid Incompatibles) prep_hood->waste_segregate waste_container Use Designated, Labeled, HDPE Waste Container waste_segregate->waste_container waste_collect Collect Liquid & Solid Waste waste_container->waste_collect storage_seal Keep Container Securely Sealed waste_collect->storage_seal storage_location Store in Satellite Accumulation Area storage_seal->storage_location disposal_ehs Contact Institutional EHS storage_location->disposal_ehs disposal_pickup Arrange for Professional Pickup disposal_ehs->disposal_pickup disposal_sds Provide Safety Data (or Analogue Information) disposal_pickup->disposal_sds

Caption: Disposal workflow for (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol.

Experimental Protocol for Waste Collection:

  • Waste Segregation: It is imperative to not mix waste of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol with other waste streams, particularly incompatible materials like strong acids, bases, or oxidizing agents.[1]

  • Container Selection: Collect all waste containing this compound in a designated, properly labeled, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.[1] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[5]

  • Waste Collection:

    • Liquid Waste: Carefully transfer any unwanted solutions or reaction mixtures containing the compound into the designated hazardous waste container.

    • Solid Waste: Any solid materials contaminated with the compound, such as filter paper, weighing boats, or contaminated silica gel, should be placed in a separate, clearly labeled solid hazardous waste container.[1]

  • Contaminated Labware and Empty Containers:

    • Disposable Labware: Items such as pipette tips and centrifuge tubes that have been in contact with the chemical are to be considered hazardous waste and disposed of in the solid waste container.[1]

    • Non-Disposable Glassware: Glassware should be decontaminated. A triple rinse with a suitable organic solvent (e.g., acetone or ethanol) is recommended. The solvent rinsate must be collected as hazardous liquid waste.[1]

    • "Empty" Containers: The original container of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, even when empty, is still considered hazardous waste. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1]

  • Interim Storage: Keep the hazardous waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from heat sources and high-traffic zones.[1]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] Provide them with all necessary information about the waste stream.

III. Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.[6]

    • Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[6][8]

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.[9]

    • Prevent entry to the affected area.

This guide provides a framework for the responsible disposal of (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol. Always prioritize safety and consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.[5][10]

References

  • Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Labor
  • Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide. Benchchem.
  • An In-depth Technical Guide to the Safety and Handling of 3-hydroxy-2-vinyl-4H-pyran-4-one. Benchchem.
  • Safety Data Sheet: 3,4-dihydro-2H-pyran. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran-2-methanol. Tokyo Chemical Industry.
  • Chemical Safety Data Sheet MSDS / SDS - (R)-Tetrahydro-2H-pyran-3-amine hydrochloride. ChemicalBook.
  • SAFETY DATA SHEET - Boron Trifluoride Methanol Complex Methanol Solution. FUJIFILM Wako Chemicals.
  • Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Cole-Parmer.
  • SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran. TCI Chemicals.
  • SAFETY DATA SHEET - 2-fluoro-6-trifluoromethylpyridine. Fisher Scientific.
  • Proper Disposal of Trifluoromethanol: A Comprehensive Guide for Labor
  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati.
  • Navigating the Disposal of FTI 276 TFA: A Guide for Labor
  • 安全データシート - Pyranol rPCF. BASF.
  • SAFETY DATA SHEET - 3,4-Dihydro-2-methoxy-2H-pyran. Fisher Scientific.
  • (2-methyl-3,6-dihydro-2H-pyran-2-yl)

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.